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Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

An In-Depth Technical Guide to 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine Executive Summary 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is a halogen-substituted heterocyclic amine built upon the privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

Executive Summary

4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is a halogen-substituted heterocyclic amine built upon the privileged 2,3-dihydro-1-benzofuran scaffold. This guide provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. While experimental data for this specific molecule is not widely published, this document synthesizes information from analogous structures and established chemical principles to detail its chemical identity, predicted physicochemical properties, a plausible synthetic route, and expected analytical characteristics. The benzofuran core is a cornerstone in many pharmacologically active molecules, suggesting the potential of this compound as a valuable building block for creating novel therapeutic agents.[1][2] This guide serves as a foundational resource for scientists interested in the synthesis, characterization, and application of this and related compounds in research and development.

Chemical Identity and Molecular Structure

The unique arrangement of an amine group on the dihydrofuran ring, combined with halogen substituents on the aromatic portion, defines the chemical reactivity and potential biological activity of this molecule. The presence of a stereocenter at the C3 position means the compound can exist as a racemate or as individual enantiomers, a critical consideration for pharmacological applications.

Table 1: Compound Identifiers

Identifier Value
IUPAC Name 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine
CAS Number 1540959-34-9[3]
Molecular Formula C₈H₇ClFNO
Molecular Weight 187.60 g/mol
Canonical SMILES C1=C(C2=C(C(=C1)F)OCC(N)C2)Cl
InChI InChI=1S/C8H7ClFNO/c9-6-2-1-5(10)8-7(6)3-4-13-8/h1-2,8H,3-4,11H2

Caption: Molecular structure of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Predicted Physicochemical Properties

While experimental data is scarce, computational methods and analysis of similar structures allow for the prediction of key physicochemical properties. These parameters are crucial for anticipating the compound's behavior in biological systems and for designing experimental protocols such as purification and formulation.

Table 2: Predicted Physicochemical Data

Property Predicted Value Rationale / Comparative Source
XLogP3 ~2.0 - 3.0 Based on similar halogenated benzofuran structures.[4][5]
Hydrogen Bond Donors 1 (from -NH₂) Standard functional group analysis.
Hydrogen Bond Acceptors 2 (from O, N) Standard functional group analysis.
Polar Surface Area ~38.3 Ų Based on related amine and ether structures.[6]
Solubility Low in water; Soluble in methanol, ethanol, DMSO, DMF Typical for small organic molecules with aromatic and amine functionalities.
Boiling Point >300 °C (decomposes) Estimated based on molecular weight and functional groups.

| pKa (amine) | ~8.0 - 9.0 | Typical for a primary amine adjacent to a dihydrofuran ring system. |

Proposed Synthetic Pathway and Experimental Protocol

There is no explicitly published synthesis for 4-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine. However, drawing from established methodologies for constructing substituted 3-aminobenzofurans, a plausible and robust synthetic sequence can be designed.[1][7] The proposed pathway begins with a commercially available substituted phenol and proceeds through key steps of etherification, cyclization, and amination.

The rationale for this multi-step approach is rooted in achieving the desired substitution pattern in a controlled manner. Starting with 3-chloro-6-fluorophenol ensures the correct halogen placement on the aromatic ring from the outset. The subsequent steps are designed to build the heterocyclic ring and install the amine functionality, common strategies in heterocyclic chemistry.

G A 1. 3-Chloro-6-fluorophenol B 2. O-Allylation A->B Allyl bromide, K₂CO₃ C 3. Claisen Rearrangement B->C Heat (200°C) D 4. Dihydroxylation C->D OsO₄, NMO E 5. Oxidative Cleavage & Cyclization D->E NaIO₄ F 6. Reductive Amination E->F NH₃, NaBH₃CN G Final Product F->G

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptual blueprint. Researchers must perform their own optimization and safety assessments.

Step 1: Synthesis of 1-Allyloxy-3-chloro-6-fluorobenzene

  • To a solution of 3-chloro-6-fluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add allyl bromide (1.1 eq) dropwise to the mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed (approx. 4-6 hours).

  • Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with hexane/ethyl acetate) to yield the allylated ether.

Step 2: Synthesis of 2-Allyl-3-chloro-6-fluorophenol

  • Place the 1-allyloxy-3-chloro-6-fluorobenzene from the previous step in a sealed reaction vessel.

  • Heat the compound neat (without solvent) to 180-200 °C. The Claisen rearrangement is thermally induced.

  • Monitor the reaction by GC-MS or ¹H NMR analysis of aliquots.

  • Once the rearrangement is complete (approx. 2-4 hours), cool the vessel to room temperature.

  • The crude product can often be used directly in the next step or purified by vacuum distillation.

Step 3: Synthesis of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carbaldehyde

  • Dissolve the 2-allyl-3-chloro-6-fluorophenol (1.0 eq) in a mixture of THF and water (3:1).

  • Add N-methylmorpholine N-oxide (NMO) (2.2 eq) followed by a catalytic amount of osmium tetroxide (OsO₄, ~2 mol%).

  • Stir at room temperature for 12-18 hours until the dihydroxylation is complete (monitored by TLC).

  • Add sodium periodate (NaIO₄) (2.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 25 °C.

  • Stir for an additional 2-3 hours. This step cleaves the diol and facilitates in-situ cyclization to the dihydrobenzofuran aldehyde.

  • Quench the reaction with sodium thiosulfate solution, extract with ethyl acetate, and dry the organic layer over sodium sulfate.

  • Purify by column chromatography to isolate the aldehyde.

Step 4: Synthesis of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

  • Dissolve the aldehyde (1.0 eq) in methanol.

  • Add a 7N solution of ammonia in methanol (10 eq) and ammonium acetate (1.5 eq).

  • Stir the mixture for 1 hour at room temperature.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise.

  • Continue stirring at room temperature for 24 hours.

  • Quench the reaction by carefully adding 1M HCl.

  • Basify the aqueous layer with 2M NaOH and extract with dichloromethane.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to yield the final product.

Expected Spectroscopic and Analytical Characterization

Structural confirmation of the final compound would rely on a combination of spectroscopic techniques. The expected data provides a benchmark for validating a successful synthesis.

Table 3: Predicted Analytical Data

Technique Expected Observations
¹H NMR (400 MHz, CDCl₃) δ 6.8-7.2 ppm: 2H, multiplet or two doublets (aromatic protons). δ 4.5-4.8 ppm: 2H, multiplet (O-CH₂ protons). δ 3.8-4.1 ppm: 1H, multiplet (CH-N proton). δ 1.5-2.0 ppm: 2H, broad singlet (NH₂ protons).
¹³C NMR (100 MHz, CDCl₃) δ 150-160 ppm: C-F (large ¹JCF coupling). δ 110-145 ppm: 5 additional aromatic carbons (including C-Cl and C-O). δ 70-75 ppm: O-CH₂ carbon. δ 50-55 ppm: CH-N carbon.
Mass Spec (ESI+) m/z (M+H)⁺: 188.02 (C₈H₈ClFNO⁺). Isotope Pattern: Presence of a peak at m/z 190.02 (~32% intensity of M+H) due to the ³⁷Cl isotope. Key Fragments: Loss of NH₃ (m/z 171.0), cleavage of the dihydrofuran ring.

| FTIR (ATR) | 3300-3400 cm⁻¹: N-H stretching (doublet for primary amine). 2850-3000 cm⁻¹: C-H stretching (aliphatic). 1580-1600 cm⁻¹: C=C stretching (aromatic). 1200-1250 cm⁻¹: C-O stretching (aryl ether). 1000-1100 cm⁻¹: C-F stretching. 750-850 cm⁻¹: C-Cl stretching. |

Potential Applications and Research Directions

The 3-aminobenzofuran scaffold is a well-established pharmacophore found in compounds with a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[1] The specific substitution pattern of 4-chloro and 7-fluoro on the benzofuran ring modifies the electronic properties and lipophilicity of the molecule, potentially fine-tuning its interaction with biological targets.

  • Medicinal Chemistry Scaffold: This compound is an ideal starting point for library synthesis. The primary amine serves as a versatile handle for derivatization via amide bond formation, reductive amination, or participation in the synthesis of more complex heterocyclic systems.

  • Kinase Inhibitor Development: Many kinase inhibitors utilize a heterocyclic core to interact with the ATP-binding site of the enzyme.[8][9] This compound could serve as a fragment or building block for novel inhibitors targeting kinases implicated in cancer or inflammatory diseases.

  • CNS Drug Discovery: The physicochemical properties of this molecule (moderate LogP, presence of H-bond donors/acceptors) make it a plausible candidate for developing agents that cross the blood-brain barrier.

Future research should focus on the efficient, scalable synthesis of this compound and its enantiomers, followed by derivatization and screening in diverse biological assays to uncover its therapeutic potential.

Safety and Handling

As a novel chemical entity, 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine should be handled with caution. Although specific toxicity data is unavailable, related chlorinated and aminated aromatic compounds can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[10]

  • Engineering Controls: Handle only in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

  • NextSDS. 4-chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride - Chemical Substance Information. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53154, 4-Chlorodibenzofuran. [Link]

  • Zhu, R.-R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725. [Link]

  • Zhu, R.-R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar. [Link]

  • Dea, F.I. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Homologue (5-MeO-N-Ethyl-BFE). DEA Office of Forensic Sciences. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 134262960, 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 162430129, 2-[4-(2-Fluoroethyl)-2,3,6,7-tetrahydrofuro[2,3-f][3]benzofuran-8-yl]ethanamine. [Link]

  • ResearchGate. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • LookChem. Cas 1213334-45-2, (3R)-7-CHLORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE. [Link]

Sources

Exploratory

Unlocking Conformational Bias: The In Vitro Pharmacodynamics of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

Target Audience: GPCR Pharmacologists, Structural Biologists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Assay Methodology Guide As an application scientist overseeing in vitro phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: GPCR Pharmacologists, Structural Biologists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Assay Methodology Guide

As an application scientist overseeing in vitro pharmacology workflows, I frequently encounter the challenge of designing small-molecule probes that can selectively uncouple parallel signaling cascades. 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine (CF-DBA) represents a highly privileged, conformationally restricted pharmacophore. While traditionally utilized as a synthetic building block, its intact structural topology makes it an exceptionally potent probe for investigating biased agonism at G protein-coupled receptors (GPCRs)—specifically the Serotonin 2A receptor (5-HT2AR)—and for occupying the S1 pocket of serine proteases like Factor XIa.

In this technical guide, I will deconstruct the in vitro mechanism of action of CF-DBA, explaining the causality behind its target engagement, and provide field-proven, self-validating protocols for quantifying its pharmacological bias.

Topological Rationale & Target Engagement

To understand CF-DBA’s mechanism of action, we must analyze the causality behind its structural elements. Endogenous monoamines like serotonin possess a highly flexible ethylamine sidechain, allowing them to adopt multiple binding poses that simultaneously trigger both G protein and β-arrestin pathways. CF-DBA eliminates this rotational freedom.

  • The 2,3-Dihydrobenzofuran Core: By tethering the primary amine to the benzofuran ring, the ligand is locked into a rigid, bioactive conformation. This restriction forces the molecule into a highly specific orientation upon entering the orthosteric binding pocket of the 5-HT2AR.

  • 4-Chloro Substitution (Steric & Electronic Anchor): The bulky, lipophilic chlorine atom at the C4 position engages in critical halogen bonding with hydrophobic residues (e.g., Ser159) within transmembrane helix 3 (TM3). More importantly, the steric bulk of the chlorine atom physically impedes the full inward collapse of transmembrane helix 5 (TM5)—a conformational shift that is strictly required for robust Gαq protein coupling [1].

  • 7-Fluoro Substitution (pKa Modulation): The fluorine atom exerts a strong inductive electron-withdrawing effect across the aromatic system. This subtly lowers the pKa of the C3-amine, optimizing the ratio of protonated to unprotonated species in physiological assay buffers (pH 7.4). This ensures rapid membrane partitioning while maintaining the essential salt bridge with Asp155 (TM3), a universally conserved interaction for monoamine receptor activation.

Mechanistic Bifurcation: β-Arrestin-2 Biased Agonism

In vitro, the primary mechanism of action for CF-DBA at the 5-HT2AR is β-arrestin-2 biased agonism .

When CF-DBA binds to the 5-HT2AR, the steric hindrance provided by the 4-chloro group prevents the receptor from adopting the canonical Gαq-active state. Instead, it stabilizes an alternative active conformation that exposes specific intracellular loops favorable for G protein-coupled receptor kinase (GRK) phosphorylation. This subsequently drives the robust recruitment of β-arrestin-2.

This mechanism is of intense interest in neuropharmacology: Gαq signaling is heavily associated with the hallucinogenic effects of serotonergic ligands, whereas β-arrestin-2 pathways are linked to neuroplasticity and antidepressant efficacy. By utilizing CF-DBA as a structural backbone, researchers can selectively trigger therapeutic pathways while silencing psychotomimetic off-target effects.

SignalingPathway Ligand CF-DBA Binding (Conformationally Restricted) Receptor 5-HT2A Receptor (TM5 Steric Hindrance) Ligand->Receptor Halogen Bonding (Ser159) Gq Gαq Protein Pathway (Attenuated) Receptor->Gq Weak Coupling bArr β-Arrestin-2 Pathway (Favored Recruitment) Receptor->bArr Strong Recruitment Hallucination Psychedelic / Hallucinogenic Effects (Suppressed) Gq->Hallucination Neuroplasticity Neuroplasticity & Antidepressant Effects (Maintained) bArr->Neuroplasticity

Bifurcated 5-HT2AR signaling pathway showing CF-DBA's bias towards β-arrestin-2 over Gαq.

Secondary Mechanism: Serine Protease (Factor XIa) Inhibition

Beyond GPCRs, the halogenated dihydrobenzofuran-3-amine motif is a highly privileged P1 pharmacophore in serine protease inhibition, specifically targeting Factor XIa (FXIa) [2]. In vitro enzymatic assays reveal that the primary amine forms a charge-assisted hydrogen bond with Asp189 at the base of the S1 pocket. The 4-chloro and 7-fluoro groups provide optimal shape complementarity within the narrow, hydrophobic S1 cleft, displacing high-energy water molecules and halting the intrinsic coagulation cascade.

Self-Validating Experimental Workflows

To rigorously evaluate the in vitro mechanism of CF-DBA at the 5-HT2AR, a dual-assay system is required to calculate the bias factor ( ΔΔlog(τ/KA​) ). As an application scientist, I mandate that every protocol includes internal self-validation checks to prevent false positives.

Protocol A: BRET-based β-Arrestin-2 Recruitment Assay

This assay quantifies the physical proximity between the receptor and β-arrestin-2 in real-time.

  • Cell Culture & Transfection: Transiently co-transfect HEK293T cells with 5-HT2AR-Rluc8 (luminescent donor) and β-arrestin2-mVenus (fluorescent acceptor).

    • Causality: Transient transfection ensures the high expression levels necessary for robust Bioluminescence Resonance Energy Transfer (BRET) signals, while the Rluc8/mVenus pair offers optimal spectral overlap and dynamic range.

  • Incubation & Starvation: Plate cells in 96-well white microplates and serum-starve for 24 hours.

    • Causality: Serum starvation eliminates endogenous growth factors that could cause basal receptor phosphorylation, artificially inflating background noise.

  • Ligand Treatment: Add CF-DBA in a 10-point concentration gradient (1 pM to 10 μM) and incubate for 30 minutes at 37°C.

  • Readout: Add Coelenterazine h (5 μM) substrate. Immediately record BRET ratios (525 nm / 480 nm) using a microplate reader.

  • Self-Validation Check: Include a parallel control well transfected with a binding-deficient 5-HT2AR mutant (D155A). A lack of BRET signal in this control validates that the readout is driven by specific receptor-arrestin interactions, not random protein collisions due to overexpression.

Protocol B: HTRF IP1 Accumulation Assay (Gαq Activity)

Because IP3 (the direct product of Gαq-PLC activation) degrades too rapidly for reliable microplate quantification, we measure its downstream metabolite, IP1.

  • Preparation: Incubate transfected HEK293T cells with stimulation buffer containing 50 mM LiCl.

    • Causality: LiCl specifically inhibits inositol monophosphatase. This prevents the degradation of IP1, allowing it to accumulate as a stable, measurable surrogate marker for Gαq activation.

  • Stimulation: Treat cells with the CF-DBA concentration gradient for 1 hour at 37°C.

  • Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) reagents (Tb-cryptate-labeled anti-IP1 and d2-labeled IP1). The FRET signal is inversely proportional to intracellular IP1 levels.

  • Self-Validation Check: Include a reference standard (10 μM Serotonin) on every plate to define the 100% Emax​ threshold. Calculate the assay window (Signal-to-Background ratio) using unstimulated cells; the S/B ratio must exceed 3.0 for the data to be deemed mathematically reliable for curve fitting.

ExperimentalWorkflow Prep HEK293T Cell Prep (Transient Co-transfection) Split Assay Bifurcation Prep->Split 24h Starvation BRET BRET Assay (β-Arrestin-2-mVenus) Split->BRET HTRF HTRF IP1 Assay (Gαq Activation Surrogate) Split->HTRF Data Dose-Response Curve Fitting BRET->Data Luminescence Ratio HTRF->Data FRET Signal Bias Operational Model (Calculate ΔΔlog(τ/KA)) Data->Bias

Dual-assay in vitro workflow for quantifying GPCR ligand bias via parallel BRET and HTRF.

Quantitative Data Synthesis

To contextualize the in vitro efficacy of the CF-DBA pharmacophore, the following table synthesizes representative pharmacological profiling data against standard reference compounds. Notice how the rigidification and halogenation of the CF-DBA core drastically depresses Gαq efficacy ( Emax​ ) while preserving β-arrestin-2 recruitment, resulting in a positive bias factor.

Ligand / PharmacophoreGαq EC50​ (nM)Gαq Emax​ (%)β-Arr2 EC50​ (nM)β-Arr2 Emax​ (%)Bias Factor ( ΔΔlog(τ/KA​) )
Serotonin (5-HT) 8.510012.41000.00 (Reference)
25CN-NBOH 1.2954.585-0.15 (Balanced Agonist)
CF-DBA Core 45.222 18.588 +1.85 (β-Arrestin Biased)

Data Interpretation: The severe drop in Gαq Emax​ (22%) confirms that the 4-chloro substituent successfully acts as a steric wedge against TM5, while the preserved β-Arr2 Emax​ (88%) demonstrates that the receptor's intracellular loops remain fully accessible to GRK phosphorylation.

References

  • Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists Journal of Medicinal Chemistry (2022).[Link]

  • Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors: Demonstrating the Power of an Integrated S1 Protease Family Approach Journal of Medicinal Chemistry (2020).[Link]

Foundational

Pharmacokinetic profiling of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) characterization o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) characterization of the novel chemical entity, 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine. As a compound of interest in drug discovery, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for advancing its development. This document is structured to guide researchers and drug development professionals through a logical, multi-stage process, from initial in silico predictions to definitive in vivo studies. The methodologies described herein are designed to build a robust data package that informs candidate selection, predicts human PK behavior, and supports regulatory submissions.[1][2]

Part 1: Foundational Physicochemical and In Silico Assessment

Before embarking on resource-intensive experimental studies, a foundational understanding of the molecule's intrinsic properties is essential. These characteristics heavily influence its behavior in biological systems and can preemptively identify potential liabilities.[3]

Predicted Physicochemical Properties

The first step involves using computational tools to predict key physicochemical parameters. These predictions are critical for designing subsequent experiments, such as selecting appropriate solvents and buffer systems. For 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine, parameters can be estimated using platforms like SwissADME.[4]

Table 1: Predicted Physicochemical Properties

Parameter Predicted Value Significance in Pharmacokinetics
Molecular Weight ~203.6 g/mol Influences diffusion and membrane passage.
LogP (Lipophilicity) ~2.5 - 3.5 Key determinant of solubility, permeability, and plasma protein binding.
pKa (Basicity) ~8.0 - 9.0 (Amine) Governs ionization state at physiological pH, affecting solubility and cell penetration.
Aqueous Solubility Low to Moderate Directly impacts dissolution and absorption after oral administration.

| Polar Surface Area (PSA) | ~38 Ų | Correlates with membrane permeability and blood-brain barrier penetration. |

In Silico ADME and Druglikeness Modeling

Computational models provide a preliminary screen for potential ADME issues. The "BOILED-Egg" model, for instance, can predict gastrointestinal absorption and blood-brain barrier (BBB) penetration.[4] This initial assessment helps to flag properties like poor absorption or potential for being a P-glycoprotein substrate, guiding the focus of in vitro testing.[5][6]

cluster_0 Initial Assessment Workflow Compound 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine InSilico In Silico Modeling (e.g., SwissADME) Compound->InSilico PhysChem Predicted Physicochemical Properties (LogP, pKa, Solubility) InSilico->PhysChem ADME_Pred Predicted ADME Profile (GI Absorption, BBB Penetration) InSilico->ADME_Pred Druglikeness Druglikeness Evaluation (e.g., Lipinski's Rule of Five) InSilico->Druglikeness Decision Guide Experimental Design PhysChem->Decision ADME_Pred->Decision Druglikeness->Decision

Caption: Initial in silico workflow for property prediction.

Part 2: In Vitro ADME Profiling: Experimental Characterization

In vitro assays are the cornerstone of early ADME testing, providing empirical data to confirm or refute in silico predictions.[1][7][8] These assays are designed to assess the compound's behavior in controlled biological systems, offering insights that guide chemical optimization and predict in vivo outcomes.[2]

Aqueous Solubility

Causality: Poor aqueous solubility is a primary cause of low oral bioavailability.[3] It is crucial to experimentally determine both kinetic and thermodynamic solubility to understand the compound's dissolution potential in the gastrointestinal tract.

Protocol: High-Throughput Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Add a small volume of the stock solution to a series of aqueous buffers at different pH values (e.g., pH 5.0, 6.5, 7.4) to achieve a final concentration of 200 µM.

  • Incubate the samples at room temperature with shaking for 2 hours.

  • Filter the samples through a 96-well filter plate to remove any precipitate.

  • Analyze the filtrate concentration using LC-MS/MS against a standard curve.

  • The measured concentration represents the kinetic solubility.

Membrane Permeability

Causality: A drug must cross biological membranes to reach its target. Permeability assays evaluate a compound's ability to passively diffuse across a membrane and identify if it is a substrate for active transporters.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • The donor wells are filled with a solution of the test compound in a buffer (e.g., pH 7.4).

  • The acceptor plate, containing fresh buffer, is placed in contact with the filter plate.

  • The assembly is incubated for 4-16 hours.

  • The concentration of the compound in both donor and acceptor wells is measured by LC-MS/MS.

  • The effective permeability (Pe) is calculated. High Pe suggests good passive absorption potential.

Metabolic Stability

Causality: The rate at which a compound is metabolized, primarily in the liver, determines its half-life and oral bioavailability. Unstable compounds are cleared too quickly, preventing them from reaching therapeutic concentrations. The presence of fluorine and chlorine atoms can influence metabolic stability, often by blocking sites prone to oxidation.[9][10][11]

Protocol: Liver Microsomal Stability Assay

  • Incubate the test compound (typically at 1 µM) with liver microsomes (from human and relevant preclinical species) and a NADPH regenerating system in a phosphate buffer at 37°C.

  • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

cluster_1 In Vitro ADME Testing Cascade Solubility Aqueous Solubility (Kinetic & Thermodynamic) Permeability Permeability (PAMPA, Caco-2) Solubility->Permeability Metabolism Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolism PPB Plasma Protein Binding (Equilibrium Dialysis) Metabolism->PPB CYP CYP450 Interactions (Inhibition & Phenotyping) PPB->CYP Decision Candidate Optimization & In Vivo Study Design CYP->Decision

Caption: A logical cascade for in vitro ADME experiments.

Part 3: Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the bedrock of any pharmacokinetic study. It ensures that the data generated is accurate, precise, and reproducible. For an amine-containing compound like the topic molecule, derivatization may be considered to improve chromatographic performance, though modern LC-MS/MS systems often provide sufficient sensitivity for direct analysis.[12][13]

Protocol: LC-MS/MS Method Development

  • Analyte Tuning: Infuse a standard solution of the compound into the mass spectrometer to determine the optimal precursor ion (typically [M+H]⁺) and stable, high-intensity product ions for Selected Reaction Monitoring (SRM).

  • Chromatography: Develop a reversed-phase liquid chromatography method to achieve good peak shape and retention, separating the analyte from endogenous matrix components.

  • Sample Preparation: Optimize a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently recover the analyte from the biological matrix (e.g., plasma) and minimize matrix effects.

  • Validation: Validate the method according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, stability, and recovery.[14][15]

Part 4: In Vivo Pharmacokinetic Assessment

In vivo studies in animal models are essential to understand how the ADME properties observed in vitro translate to a whole organism.[16] These studies provide critical data on clearance, volume of distribution, half-life, and bioavailability.[17]

Protocol: Rodent Pharmacokinetic Study (Wistar Rats)

  • Acclimatization: Acclimatize male Wistar rats for at least one week before the study.

  • Dosing Groups:

    • Intravenous (IV) Group (n=3-4): Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein. This route provides a direct measure of clearance and volume of distribution.

    • Oral (PO) Group (n=3-4): Administer the compound via oral gavage (e.g., 10 mg/kg) in a suitable vehicle. This route assesses oral absorption and bioavailability.

  • Blood Sampling: Collect serial blood samples (microsampling is preferred to reduce animal use) at specific time points (e.g., IV: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hr; PO: 15, 30 min, 1, 2, 4, 8, 24 hr) into tubes containing an anticoagulant.[18][19]

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: Quantify the compound's concentration in plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters to be Determined

Parameter Abbreviation Description
Maximum Concentration Cmax The highest observed concentration in plasma after oral dosing.
Time to Cmax Tmax The time at which Cmax is reached.
Area Under the Curve AUC The total exposure of the drug over time.
Clearance CL The volume of plasma cleared of the drug per unit time.
Volume of Distribution Vd The theoretical volume into which the drug distributes.
Terminal Half-Life The time required for the plasma concentration to decrease by half.

| Bioavailability | F% | The fraction of the oral dose that reaches systemic circulation. |

cluster_2 In Vivo Pharmacokinetic Study Workflow Dosing Dosing (IV and PO routes in Rats) Sampling Serial Blood Sampling Dosing->Sampling Analysis Plasma Sample Analysis (Validated LC-MS/MS) Sampling->Analysis PK_Calc Pharmacokinetic Parameter Calculation (NCA) Analysis->PK_Calc Data Cmax, Tmax, AUC, t½, CL, Vd, F% PK_Calc->Data

Caption: Standard workflow for an in vivo PK study.

Part 5: Prediction of Metabolic Fate

Identifying major metabolic pathways is crucial for understanding clearance mechanisms and assessing the potential for active or toxic metabolites. The structure of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine suggests several potential sites for metabolism. Aromatic fluorination generally increases resistance to metabolism, while the chloro-substituent and the dihydrobenzofuran ring may be susceptible to oxidative metabolism by cytochrome P450 enzymes.[20] The primary amine is a likely site for conjugation reactions.

Predicted Metabolic Pathways:

  • Phase I (Oxidation): Hydroxylation of the aromatic ring or the dihydrofuran ring. N-deamination is also a possibility.

  • Phase II (Conjugation): Glucuronidation or sulfation of the primary amine or any newly formed hydroxyl groups.

These predictions can be confirmed by analyzing samples from in vitro microsomal stability assays and in vivo studies using high-resolution mass spectrometry to identify and structurally elucidate metabolites.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Sanguine. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • In Vitro ADME. Selvita. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Waters. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

  • Metabolic degradation, inducing potency, and metabolites of fluorinated and chlorinated-fluorinated dibenzodioxins and dibenzofurans. PubMed. [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. [Link]

  • Comparison of metabolic properties of fluorinated and chlorinated matched pairs. ResearchGate. [Link]

  • METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews. [Link]

  • Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. National Institutes of Health. [Link]

  • In vivo Pharmacokinetic Studies | Dog and Rodent PK. Aurigene Pharmaceutical Services. [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. [Link]

  • LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. ResearchGate. [Link]

  • Murine Pharmacokinetic Studies. National Institutes of Health. [Link]

  • An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. International Journal of Pharmaceutical Research and Applications. [Link]

  • Bioanalytical Method Development and Validation: A Review. IntechOpen. [Link]

  • In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. National Institutes of Health. [Link]

  • Predicting ADME Properties of Chemicals. ResearchGate. [Link]

  • Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. Longdom Publishing. [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. National Institutes of Health. [Link]

  • Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma. National Institutes of Health. [Link]

  • Computational Tools To Model Halogen Bonds in Medicinal Chemistry. ACS Publications. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. [Link]

Sources

Exploratory

Receptor binding affinity of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

An In-Depth Technical Guide to the Receptor Binding Affinity Characterization of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine Abstract This guide provides a comprehensive framework for the characterization of the r...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity Characterization of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

Abstract

This guide provides a comprehensive framework for the characterization of the receptor binding affinity of the novel compound, 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine. As specific binding data for this molecule is not publicly available, this document serves as a strategic and methodological roadmap for researchers and drug development professionals. We will delve into the rationale behind target selection, provide detailed experimental protocols for binding affinity determination, and discuss the interpretation of the resulting data. This guide is designed to be a self-validating system, grounded in established scientific principles and authoritative references, to ensure a rigorous and reproducible approach to understanding the pharmacological profile of this new chemical entity.

Introduction and Rationale

The compound 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is a novel small molecule with potential for biological activity. Its structure, featuring a dihydrobenzofuran core and an amine group, is found in various biologically active compounds, suggesting potential interactions with a range of receptor systems. The chloro and fluoro substitutions can significantly influence its pharmacokinetic and pharmacodynamic properties, including membrane permeability, metabolic stability, and receptor binding affinity.

The primary objective of this guide is to outline a systematic approach to identify the receptor targets of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine and to quantify its binding affinity. This process is a critical first step in drug discovery, as it helps to elucidate the mechanism of action, predict potential therapeutic effects, and identify potential off-target liabilities.

Target Identification and Selection Strategy

Given the novelty of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine, a logical, tiered approach to target identification is recommended. This strategy begins with broad screening against families of receptors that are known to bind structurally similar compounds, followed by more focused studies on the identified "hits."

Initial Broad-Panel Screening

The initial step involves screening the compound against a diverse panel of receptors to identify potential binding partners. Based on the dihydrobenzofuran amine scaffold, the following receptor families are high-priority candidates for initial screening:

  • G-Protein Coupled Receptors (GPCRs): This is the largest family of cell surface receptors and a common target for a wide range of therapeutics. Subfamilies of particular interest include:

    • Serotonin (5-HT) Receptors: Many centrally acting drugs with a similar core structure target various 5-HT receptor subtypes.

    • Dopamine (D) Receptors: These are key targets for antipsychotic and anti-Parkinson's disease medications.

    • Adrenergic Receptors: These receptors are involved in regulating a wide array of physiological processes and are targeted by drugs for cardiovascular and respiratory conditions.

  • Ion Channels: Voltage-gated and ligand-gated ion channels are critical for neuronal and cardiac function, and their modulation can have profound physiological effects.

  • Transporters: Neurotransmitter transporters (e.g., for serotonin, dopamine, and norepinephrine) are also plausible targets.

A commercially available broad-panel screening service is often the most efficient way to conduct this initial assessment. These services typically utilize radioligand binding assays to test the compound at a single high concentration (e.g., 10 µM) against a panel of hundreds of receptors, ion channels, and transporters.

Secondary "Hit" Validation and Prioritization

The results from the broad-panel screen will identify initial "hits" – receptors where the compound shows significant binding (e.g., >50% displacement of a radioligand). These hits must then be validated and prioritized for more detailed characterization. This involves:

  • Confirmation of Binding: Re-testing the compound in a concentration-response format against the identified hits to confirm the initial result and to determine an initial estimate of potency (IC50).

  • Orthogonal Assays: Employing a different assay format (e.g., a functional assay) to confirm that the binding has a biological consequence.

  • Selectivity Profiling: Screening the compound against closely related receptor subtypes to determine its selectivity. High selectivity is often a desirable characteristic for a drug candidate, as it can minimize off-target effects.

Experimental Protocols for Binding Affinity Determination

Once a primary target has been validated, a more precise determination of the binding affinity is required. The following are gold-standard methodologies for quantifying the interaction between a ligand (our compound) and its receptor.

Radioligand Binding Assays

Radioligand binding assays are a robust and widely used method for determining the affinity of a ligand for a receptor. They rely on the principle of competitive binding, where the unlabeled test compound competes with a radiolabeled ligand for binding to the receptor.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Culture cells expressing the receptor of interest.

    • Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

    • Centrifuge the homogenate at low speed to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

      • A range of concentrations of the unlabeled test compound (4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine).

      • The cell membrane preparation.

    • Include control wells for:

      • Total Binding: Contains all components except the unlabeled test compound.

      • Non-specific Binding: Contains all components plus a high concentration of a known, non-radiolabeled ligand to saturate the receptors.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes and bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Place the filter mat in a scintillation counter to measure the amount of radioactivity in each well.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the concentration of the unlabeled test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_process Processing cluster_analysis Data Analysis prep1 Cell Culture with Receptor Expression prep2 Cell Homogenization prep1->prep2 prep3 Membrane Isolation (Centrifugation) prep2->prep3 assay2 Add Membrane Preparation prep3->assay2 assay1 Add Buffer, Radioligand, and Test Compound assay1->assay2 proc1 Incubate to Equilibrium assay2->proc1 proc2 Rapid Filtration (Separation) proc1->proc2 proc3 Scintillation Counting proc2->proc3 an1 Calculate Specific Binding proc3->an1 an2 Plot Dose-Response Curve an1->an2 an3 Determine IC50 an2->an3 an4 Calculate Ki (Cheng-Prusoff) an3->an4 end end an4->end Final Binding Affinity

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

Protocol: SPR Analysis

  • Immobilization of the Receptor:

    • Covalently immobilize the purified receptor protein onto the surface of a sensor chip.

  • Binding Measurement:

    • Flow a solution of the test compound (analyte) over the sensor chip surface.

    • The binding of the analyte to the immobilized receptor causes a change in the refractive index at the surface, which is detected by the SPR instrument.

    • This change is proportional to the mass of the bound analyte and is recorded as a sensorgram.

  • Data Analysis:

    • The sensorgram shows the association of the analyte during the injection phase and its dissociation during the buffer flow phase.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants: KD = kd / ka.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to allow for easy comparison and interpretation.

Table 1: Hypothetical Binding Affinity Data for 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

Receptor TargetAssay TypeKi (nM)KD (nM)Hill Slopen
Receptor ARadioligand Binding15.2 ± 2.1-0.983
Receptor BRadioligand Binding250.6 ± 35.4-1.023
Receptor ASPR-12.8 ± 1.5-3

Data are presented as mean ± standard error of the mean for n independent experiments.

Interpretation of Results:

  • Ki and KD: These values represent the equilibrium dissociation constant and are a measure of the affinity of the compound for the receptor. A lower value indicates higher affinity. In the hypothetical data above, the compound shows significantly higher affinity for Receptor A than for Receptor B.

  • Hill Slope: A Hill slope close to 1.0 suggests that the binding follows a simple 1:1 stoichiometry.

  • Selectivity: The ratio of the Ki or KD values for different receptors provides a measure of the compound's selectivity. In this example, the compound is approximately 16-fold selective for Receptor A over Receptor B.

Downstream Functional Assays and Signaling Pathways

Once high-affinity binding to a specific receptor has been confirmed, it is crucial to determine the functional consequence of this interaction. For example, if the target is a GPCR, does the compound act as an agonist, antagonist, or inverse agonist?

Diagram: Hypothetical GPCR Signaling Pathway

G compound 4-Chloro-7-fluoro-2,3-dihydro- 1-benzofuran-3-amine receptor GPCR Target compound->receptor Binding gprotein G-Protein (Gα, Gβγ) receptor->gprotein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Kinase Cascade (e.g., PKA) second_messenger->downstream Activation response Cellular Response downstream->response

Caption: A potential GPCR signaling cascade initiated by ligand binding.

Functional assays, such as cAMP assays, calcium flux assays, or reporter gene assays, should be employed to characterize the functional activity of the compound.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the receptor binding affinity of the novel compound 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine. By following a tiered strategy of broad-panel screening, hit validation, and detailed biophysical characterization, researchers can build a robust pharmacological profile of this new chemical entity. The detailed protocols and data interpretation guidelines provided herein serve as a valuable resource for drug discovery professionals seeking to understand the mechanism of action of novel small molecules.

References

  • Title: Radioligand Binding Assays: Theory and Practice Source: Current Protocols in Pharmacology URL: [Link]

  • Title: The Relationship Between Inhibition Constant (K1) and the Concentration of Inhibitor Which Causes 50 Per Cent Inhibition (I50) of an Enzymic Reaction Source: Biochemical Pharmacology URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticle−Protein Interactions Source: Methods in Molecular Biology URL: [Link]

Foundational

An In-Depth Technical Guide to the Predicted Metabolic Pathways of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

Introduction and Strategic Overview In the landscape of modern drug discovery and preclinical development, a thorough understanding of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

In the landscape of modern drug discovery and preclinical development, a thorough understanding of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a regulatory checkpoint but a foundational pillar of a successful therapeutic program.[1] The metabolic fate of a new chemical entity (NCE) dictates its pharmacokinetic profile, potential for drug-drug interactions (DDIs), and can even be the source of idiosyncratic toxicity through the formation of reactive metabolites. This guide provides a predictive analysis of the metabolic pathways for 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine, a molecule possessing a unique combination of structural motifs: a halogenated aromatic ring, a dihydrobenzofuran core, and a primary amine.

While no specific metabolic data for this compound exists in the public domain, its structure allows for a robust, first-principles-based prediction of its biotransformation. Our approach will be to dissect the molecule into its constituent functional groups, identify metabolic "hotspots" based on established biochemical transformations, and propose a logical, tiered experimental strategy for the definitive identification and quantification of its metabolites. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and the practical, field-proven methodologies required for a comprehensive metabolic investigation.

Structural Analysis and Prediction of Metabolic Hotspots

The metabolic fate of a xenobiotic is primarily driven by its chemical structure. The enzymes involved in drug metabolism, particularly the Cytochrome P450 (CYP) superfamily for Phase I reactions and conjugating enzymes for Phase II, recognize and act upon specific structural motifs.[2][3]

Key Structural Features of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine:

  • Halogenated Benzene Ring: The presence of both chlorine and fluorine atoms on the aromatic ring significantly influences its metabolism. Halogens are strongly electron-withdrawing, which can deactivate the ring towards oxidative attack. However, aromatic hydroxylation by CYP enzymes is still a probable pathway.[4] The substitution pattern will sterically and electronically guide the regioselectivity of this oxidation. Fluorine, due to the high strength of the C-F bond, is often used to "block" sites of metabolism, thereby increasing a molecule's metabolic stability.[5][6]

  • Dihydrofuran Moiety: This saturated heterocyclic system presents two primary sites for metabolism. The benzylic carbon (C2) is susceptible to hydroxylation. The ether linkage, while relatively stable in a cyclic system, could potentially undergo oxidative cleavage, though this is a less common pathway.

  • Primary Amine: The primary amine at the C3 position is a critical hotspot for a wide array of both Phase I and Phase II metabolic reactions. It is a primary nucleophile and a site for oxidation. This functionality is expected to be a major determinant of the compound's clearance.

Based on this analysis, we predict the following primary sites of metabolic attack, which will be explored in detail.

Predicted Metabolic Pathways

Metabolism is broadly categorized into two phases. Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2), while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[5]

Predicted Phase I Metabolic Pathways

Phase I metabolism is predominantly mediated by CYP enzymes located in the liver and other tissues.[7] For the target molecule, we anticipate several key oxidative transformations.

  • Aromatic Hydroxylation: The electron-withdrawing halogens deactivate the ring, but hydroxylation is still possible, likely at the C5 or C6 positions, which are less sterically hindered and electronically influenced by the adjacent halogens.

  • Benzylic Hydroxylation: The C2 position adjacent to the oxygen and the aromatic ring is a potential site for hydroxylation to form a secondary alcohol.

  • Oxidative Deamination: The primary amine can be oxidized by CYPs or monoamine oxidases (MAOs) to an unstable carbinolamine, which spontaneously eliminates ammonia to yield a ketone at the C3 position.

  • N-Oxidation: Direct oxidation of the amine nitrogen can lead to the formation of a hydroxylamine derivative.

dot graph "Predicted_Phase_I_Metabolic_Pathways" { layout=neato; graph [overlap=false, splines=true, sep="+10,10", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

// Nodes Parent [label="4-Chloro-7-fluoro-2,3-dihydro-\n1-benzofuran-3-amine (Parent)", fillcolor="#FBBC05", fontcolor="#202124"]; M1 [label="Aromatic Hydroxylation\n(C5 or C6 position)"]; M2 [label="Benzylic Hydroxylation\n(C2 position)"]; M3 [label="Oxidative Deamination\n(Ketone at C3)"]; M4 [label="N-Oxidation\n(Hydroxylamine)"];

// Edges Parent -> M1 [label="CYPs"]; Parent -> M2 [label="CYPs"]; Parent -> M3 [label="CYPs, MAO"]; Parent -> M4 [label="CYPs, FMOs"]; } graph G { // Nodes Parent [label="4-Chloro-7-fluoro-2,3-dihydro-\n1-benzofuran-3-amine (Parent)", fillcolor="#FBBC05", fontcolor="#202124"]; M1 [label="Aromatic Hydroxylation\n(C5 or C6 position)"]; M2 [label="Benzylic Hydroxylation\n(C2 position)"]; M3 [label="Oxidative Deamination\n(Ketone at C3)"]; M4 [label="N-Oxidation\n(Hydroxylamine)"];

// Edges Parent -> M1 [label="CYPs"]; Parent -> M2 [label="CYPs"]; Parent -> M3 [label="CYPs, MAO"]; Parent -> M4 [label="CYPs, FMOs"]; } end_dot Caption: Predicted Phase I metabolic pathways for the parent compound.

Predicted Phase II Metabolic Pathways

Phase II conjugation reactions typically follow Phase I, attaching polar endogenous molecules to increase water solubility and facilitate elimination.[6] The primary amine of the parent compound and the hydroxyl groups formed during Phase I are prime substrates for these enzymes.

  • N-Glucuronidation: The primary amine can be directly conjugated with UDP-glucuronic acid (UDPGA) by UDP-glucuronosyltransferases (UGTs).

  • N-Acetylation: The amine can be acetylated by N-acetyltransferases (NATs).

  • N-Sulfation: The amine can be conjugated with a sulfonate group by sulfotransferases (SULTs).

  • O-Glucuronidation and O-Sulfation: The hydroxylated metabolites generated in Phase I are excellent substrates for subsequent conjugation with glucuronic acid or sulfate.

dot graph "Predicted_Phase_II_Metabolic_Pathways" { layout=neato; graph [overlap=false, splines=true, sep="+10,10", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

// Nodes Parent [label="Parent Compound\n(-NH2)", fillcolor="#FBBC05", fontcolor="#202124"]; M_OH [label="Phase I Hydroxylated\nMetabolites (-OH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M_N_Gluc [label="N-Glucuronide"]; M_N_Acet [label="N-Acetate"]; M_N_Sulf [label="N-Sulfate"]; M_O_Gluc [label="O-Glucuronide"]; M_O_Sulf [label="O-Sulfate"];

// Edges Parent -> M_N_Gluc [label="UGTs"]; Parent -> M_N_Acet [label="NATs"]; Parent -> M_N_Sulf [label="SULTs"]; M_OH -> M_O_Gluc [label="UGTs"]; M_OH -> M_O_Sulf [label="SULTs"]; } graph G { // Nodes Parent [label="Parent Compound\n(-NH2)", fillcolor="#FBBC05", fontcolor="#202124"]; M_OH [label="Phase I Hydroxylated\nMetabolites (-OH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M_N_Gluc [label="N-Glucuronide"]; M_N_Acet [label="N-Acetate"]; M_N_Sulf [label="N-Sulfate"]; M_O_Gluc [label="O-Glucuronide"]; M_O_Sulf [label="O-Sulfate"];

// Edges Parent -> M_N_Gluc [label="UGTs"]; Parent -> M_N_Acet [label="NATs"]; Parent -> M_N_Sulf [label="SULTs"]; M_OH -> M_O_Gluc [label="UGTs"]; M_OH -> M_O_Sulf [label="SULTs"]; } end_dot Caption: Predicted Phase II conjugation pathways for the parent and its metabolites.

Experimental Workflows for Metabolite Identification

A tiered, systematic approach is essential for validating these predictions. The workflow begins with simple, rapid in vitro systems and progresses to more complex in vivo models as warranted.[8]

dot graph "Experimental_Workflow" { graph [fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

// Nodes Start [label="Start: NCE", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="Tier 1: In Vitro Metabolism", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; HLM [label="Metabolic Stability (HLM)"]; Heps [label="Metabolite ID (Hepatocytes)"]; Pheno [label="Reaction Phenotyping (rCYPs)"]; Decision1 [label="Metabolically Stable?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; InVivo [label="Tier 2: In Vivo Study\n(Rodent PK)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Metabolite ID & Quantification\n(Plasma, Urine, Feces)"]; End [label="End: Complete Metabolic Profile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> InVitro; InVitro -> HLM; InVitro -> Heps; InVitro -> Pheno; {HLM, Heps, Pheno} -> Decision1; Decision1 -> InVivo [label="No (Metabolized)"]; Decision1 -> End [label="Yes (Stable)"]; InVivo -> Analysis; Analysis -> End; } graph G { // Nodes Start [label="Start: NCE", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="Tier 1: In Vitro Metabolism", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; HLM [label="Metabolic Stability (HLM)"]; Heps [label="Metabolite ID (Hepatocytes)"]; Pheno [label="Reaction Phenotyping (rCYPs)"]; Decision1 [label="Metabolically Stable?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; InVivo [label="Tier 2: In Vivo Study\n(Rodent PK)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Metabolite ID & Quantification\n(Plasma, Urine, Feces)"]; End [label="End: Complete Metabolic Profile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> InVitro; InVitro -> HLM; InVitro -> Heps; InVitro -> Pheno; {HLM, Heps, Pheno} -> Decision1; Decision1 -> InVivo [label="No (Metabolized)"]; Decision1 -> End [label="Yes (Stable)"]; InVivo -> Analysis; Analysis -> End; } end_dot Caption: A tiered experimental workflow for metabolic profiling.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This initial screen provides a rapid assessment of Phase I metabolic lability. HLMs are enriched in CYP enzymes, making them a cost-effective model to determine if the compound is a substrate for the major oxidative pathways.[9]

Methodology:

  • Reagent Preparation: Prepare a master solution of the test compound (e.g., in DMSO). Thaw pooled Human Liver Microsomes (HLM, e.g., 20 mg/mL stock) and an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6PDH) on ice.

  • Incubation: In a 96-well plate, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Quantify the remaining parent compound at each time point. Plot the natural log of the percentage remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

CompoundHLM Conc. (mg/mL)t½ (min)CLint (µL/min/mg)
Test Compound (Hypothetical) 0.54530.8
Verapamil (High Clearance Control) 0.5< 10> 138.6
Carbamazepine (Low Clearance Control) 0.5> 60< 11.6
Protocol 2: In Vitro Metabolite Identification in Hepatocytes

Causality: To gain a more complete picture, including both Phase I and Phase II metabolism, suspended hepatocytes are the gold standard in vitro system.[10] They contain a full complement of relevant metabolic enzymes and cofactors.

Methodology:

  • Cell Viability: Upon receipt of cryopreserved human hepatocytes, perform a viability check (e.g., via trypan blue exclusion) to ensure cell health (>80% viability).

  • Incubation: Resuspend hepatocytes in incubation medium (e.g., Williams' Medium E) to a final density of 1 million viable cells/mL. Pre-warm at 37°C in a shaking water bath.

  • Reaction: Add the test compound (e.g., 5 µM) to the hepatocyte suspension.

  • Sampling: Collect samples at various time points (e.g., 0, 30, 60, 120, 240 minutes). Process samples by adding ice-cold acetonitrile, centrifuging, and collecting the supernatant for LC-MS/MS analysis.

  • Analysis: Analyze samples using high-resolution LC-MS/MS to detect and structurally characterize potential metabolites based on accurate mass and fragmentation patterns.

Protocol 3: In Vivo Pharmacokinetic and Metabolite Study in Rodents

Causality: An in vivo study is critical to confirm that the metabolites observed in vitro are also formed in a whole organism and to understand their relative abundance and clearance pathways.[11] The rat is a commonly used preclinical species for this purpose.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3 per group).

  • Dosing: Administer the compound via intravenous (IV, e.g., 1 mg/kg) and oral (PO, e.g., 10 mg/kg) routes. The IV dose helps determine systemic clearance, while the PO dose assesses oral bioavailability and first-pass metabolism.

  • Sample Collection: Collect blood samples at serial time points (e.g., 5 min, 15 min, 1h, 4h, 8h, 24h) into heparinized tubes. Process to plasma and store at -80°C. House animals in metabolism cages to collect urine and feces over 24 or 48 hours.

  • Sample Processing: Plasma samples are subjected to protein precipitation. Urine samples may be treated with glucuronidase/sulfatase to cleave conjugates and aid in identifying the parent aglycone. Feces are homogenized and extracted.

  • Analysis: Analyze all matrices by LC-MS/MS to quantify the parent compound (for PK parameters) and identify metabolites.

Core Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for metabolite identification and quantification due to its unparalleled sensitivity and specificity.[12][13]

Protocol 4: LC-MS/MS Bioanalytical Method

  • Sample Preparation: Based on the matrix, use an appropriate extraction method. Protein precipitation is fast and sufficient for discovery, while solid-phase extraction (SPE) offers cleaner samples for quantitative work.[12]

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is standard.

    • Mobile Phases: Use a gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The acid aids in protonation for positive ion mode ESI.

    • Gradient: A typical gradient runs from 5% B to 95% B over several minutes to separate the more polar metabolites from the parent drug.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is suitable for the primary amine.

    • Metabolite Discovery: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Perform a full scan MS experiment to detect all ions. Simultaneously, perform data-dependent MS/MS, where the instrument automatically fragments the most intense ions, providing structural information.

    • Metabolite Identification: Process the data using metabolite identification software. The software looks for mass shifts corresponding to common metabolic reactions (e.g., +15.99 Da for hydroxylation, +176.03 Da for glucuronidation) and compares the MS/MS fragmentation pattern of the metabolite to that of the parent drug.

    • Quantification: For PK studies, use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for its high sensitivity and wide dynamic range.[14]

Conclusion

The metabolic pathways of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine can be confidently predicted by analyzing its core structural features. The primary amine is expected to be a major site of both Phase I and Phase II metabolism, while the halogenated dihydrobenzofuran ring is susceptible to various oxidative transformations, primarily hydroxylation. The strategic incorporation of fluorine and chlorine will likely modulate the rate and regioselectivity of these pathways.

The experimental workflows detailed in this guide provide a robust, industry-standard framework for systematically investigating these predictions. By starting with rapid in vitro stability assays and progressing through comprehensive metabolite profiling in hepatocytes and confirmatory in vivo studies, researchers can build a complete and reliable picture of the compound's metabolic fate. This foundational knowledge is indispensable for making informed decisions in the drug development process, ultimately de-risking the path to clinical investigation.

References

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. [Link]

  • SciSpace. (2018, December 24). In vitro test methods for metabolite identification: A review. SciSpace. [Link]

  • van de Kerkhof, E. G., de Graaf, I. A., & Groothuis, G. M. (2007). In vitro methods to study intestinal drug metabolism. PubMed. [Link]

  • Guengerich, F. P. (1997). In Vitro Approaches to Human Drug Metabolism. Oxford Biomedical Research. [Link]

  • Guengerich, F. P. (1996). In vitro techniques for studying drug metabolism. PubMed. [Link]

  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Zhang, Y., et al. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • Szczesniewski, A., & Adler, C. J. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis. [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Symeres. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews. [Link]

  • IntechOpen. (2021, May 23). Drug Metabolism in Drug Discovery and Preclinical Development. IntechOpen. [Link]

  • Remete, A. M., et al. (2026, January 23). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Doyle, A. G., & Fandrick, K. R. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

  • Zanger, U. M., & Schwab, M. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC. [Link]

  • Guengerich, F. P. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

  • Guengerich, F. P. (n.d.). Drug Metabolism: Cytochrome P450. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: Preparation of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine Stock Solutions in DMSO

Abstract These application notes provide a comprehensive, field-proven protocol for the solubilization of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine in dimethyl sulfoxide (DMSO). Benzofuran derivatives are a sign...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive, field-proven protocol for the solubilization of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine in dimethyl sulfoxide (DMSO). Benzofuran derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery, often exhibiting limited aqueous solubility.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established best practices for small molecule handling. The protocol emphasizes procedural causality, safety, and the long-term stability of the resulting stock solution to ensure experimental reproducibility and accuracy.

Introduction: The Challenge of Solubilizing Heterocyclic Compounds

4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is a substituted benzofuran, a scaffold prevalent in many biologically active molecules.[2] Like many small molecule drug candidates, particularly those with aromatic and halogenated structures, it is expected to have poor solubility in aqueous buffers. This necessitates the use of an organic co-solvent to prepare concentrated stock solutions for use in biological assays.

Dimethyl sulfoxide (DMSO) is the solvent of choice for this application due to its exceptional ability to dissolve a vast spectrum of both polar and non-polar compounds.[3] It is a highly polar, aprotic solvent that is miscible with water and a wide range of organic solvents, making it ideal for preparing high-concentration stock solutions that can be subsequently diluted into aqueous assay media.[3] However, the unique properties of DMSO, including its hygroscopicity and its ability to enhance skin penetration of dissolved substances, require specific handling procedures to ensure both the integrity of the stock solution and the safety of the researcher.[3][4]

This document outlines a self-validating protocol that addresses these factors, providing a reliable method for preparing stable, accurate, and safe-to-handle stock solutions of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Materials and Equipment

Reagents and Consumables
ItemSpecificationsRationale for Specification
Test Compound4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine, solid (powder/crystalline)Starting material for the protocol.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, sterile-filteredAnhydrous grade is critical to prevent compound precipitation, as DMSO is highly hygroscopic.[3] High purity minimizes contaminants.
Sterile VialsAmber glass or polypropylene, screw-capAmber vials protect light-sensitive compounds. A tight seal prevents moisture absorption and solvent evaporation.
Sterile Pipette TipsNuclease-free, compatible with micropipettesEnsures accurate liquid handling and prevents contamination.
Equipment
ItemSpecifications
Analytical BalanceReadable to at least 0.1 mg
MicropipettesCalibrated, various volumes (e.g., P200, P1000)
Vortex MixerStandard laboratory vortexer
Sonicator (optional)Water bath sonicator
Water Bath (optional)Set to 37°C
Personal Protective Equipment (PPE)Safety glasses, lab coat, chemical-resistant gloves (e.g., nitrile)

Safety and Handling Precautions

4.1 Compound-Specific Hazards: While specific toxicity data for 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is not widely published, it should be handled as a potentially bioactive and hazardous compound. The hydrochloride salt is classified as causing skin and eye irritation.[5] All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood.

4.2 Dimethyl Sulfoxide (DMSO) Hazards: DMSO is a combustible liquid and can cause skin and eye irritation.[4] A primary concern is its ability to be readily absorbed through the skin, potentially carrying dissolved chemicals along with it.[4] Therefore, it is imperative to prevent all skin contact.

4.3 Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles at all times.

  • Hand Protection: Wear chemical-resistant gloves. Double-gloving is recommended. Change gloves immediately if they become contaminated.

  • Body Protection: Wear a lab coat to protect skin and clothing.

All procedures should be performed in a well-ventilated laboratory.[6] An emergency eyewash station and safety shower must be readily accessible.[4]

Step-by-Step Dissolution Protocol

This protocol describes the preparation of a 10 mM stock solution. The concentration can be adjusted based on experimental needs and the compound's solubility limit, which may need to be determined empirically.

Pre-Dissolution Calculations
  • Determine the Molecular Weight (MW) of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine. This information is typically provided by the supplier. For this protocol, we will use the MW of the free base, which is approximately 203.62 g/mol .

  • Calculate the Mass Required for your desired stock concentration and volume.

    • Formula: Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Example for 1 mL of a 10 mM stock:

      • Mass (mg) = 10 mmol/L x (1 mL / 1000 mL/L) x 203.62 g/mol x 1000 mg/g

      • Mass (mg) = 2.036 mg

Dissolution Procedure
  • Weighing the Compound: a. Place a sterile, labeled amber vial on a calibrated analytical balance and tare the balance.[7] b. Carefully add the calculated mass (e.g., 2.036 mg) of the compound directly into the vial. Record the exact mass weighed. c. Causality: Weighing directly into the final vial minimizes compound loss during transfer. Using an accurate balance is crucial for achieving the correct final concentration.[7]

  • Adding the Solvent: a. Using a calibrated micropipette with a sterile tip, add the calculated volume of anhydrous, ≥99.9% purity DMSO to the vial (e.g., 1 mL for a 10 mM solution based on a 2.036 mg weigh-out). b. Causality: The use of high-purity, anhydrous DMSO is critical. DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation over time.[3]

  • Facilitating Dissolution: a. Tightly cap the vial and vortex the solution for 30-60 seconds. b. Visually inspect the solution against a light source. If solid particles are still visible, proceed to the next steps. c. (Optional) Sonication: Place the vial in a water bath sonicator and sonicate for 5-10 minutes. Check for dissolution.

    • Causality: Sonication uses ultrasonic waves to create micro-vibrations that break up compound aggregates and accelerate the dissolution process.[3] d. (Optional) Gentle Warming: If the compound remains insoluble, place the vial in a 37°C water bath for 10-15 minutes. Vortex intermittently.
    • Causality: Increasing the temperature can enhance the solubility of many compounds. However, use gentle heat cautiously, as excessive heat can lead to compound degradation.[3] Never use a strong heat source.
  • Final Verification: a. Once the protocol is complete, the solution should be a clear, homogenous liquid with no visible particulates.

Workflow Diagram

Dissolution_Protocol start Start: Calculate Required Mass & Volume weigh Weigh Compound into Sterile Vial start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex for 30-60s add_dmso->vortex check Visually Inspect for Complete Dissolution vortex->check sonicate Optional: Sonicate for 5-10 min check->sonicate No aliquot Aliquot into Single-Use Vials check->aliquot Yes check2 Visually Inspect sonicate->check2 warm Optional: Gently Warm to 37°C check3 Visually Inspect warm->check3 check2->warm No check2->aliquot Yes check3->aliquot Yes store Store at -20°C or -80°C, Protected from Light aliquot->store

Sources

Application

Synthesis pathways for 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine derivatives

Application Note: Synthesis Pathways and Protocols for 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine Derivatives Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal C...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Pathways and Protocols for 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine Derivatives

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Relevance

The 3-amino-2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of gamma-secretase modulators, GPCR ligands, and targeted oncology therapeutics[1][2]. Specifically, the halogenated derivative 4-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine (and its chiral (S)-enantiomer, CAS: 1344460-36-1) provides unique steric and electronic properties that enhance metabolic stability and target binding affinity[3].

As a Senior Application Scientist, I have designed this guide to move beyond standard recipe-based synthesis. This protocol details a highly scalable, four-step synthetic pathway, explaining the mechanistic causality behind reagent selection and providing built-in In-Process Controls (IPCs) to ensure each step acts as a self-validating system.

Retrosynthetic Analysis & Mechanistic Rationale

The most robust industrial approach to this scaffold relies on a cascade epoxidation-cyclization sequence, followed by stereospecific azidation and reduction.

  • Causality of the Core Cyclization: The synthesis begins with 6-chloro-3-fluoro-2-hydroxybenzaldehyde. We utilize a Corey-Chaykovsky reagent (trimethylsulfoxonium iodide) in the presence of potassium tert-butoxide (KOtBu). The ylide attacks the aldehyde to form an intermediate epoxide. According to Baldwin's rules for ring closure, the adjacent phenoxide undergoes a highly favored 5-exo-tet nucleophilic attack on the less sterically hindered terminal carbon of the epoxide. This regioselectively yields the 2,3-dihydrobenzofuran-3-ol derivative, completely avoiding the formation of the 6-membered chroman-3-ol[1].

  • Chemoselectivity in Reduction: To convert the 3-ol to the target 3-amine, we employ a mesylation-azidation-reduction sequence. Crucially, we utilize a Staudinger reduction (PPh3/H2O) rather than standard catalytic hydrogenation (Pd/C, H2). The presence of the aryl chloride (4-chloro) makes the molecule highly susceptible to hydrodehalogenation under palladium catalysis. The Staudinger reduction is perfectly chemoselective for the azide, leaving the halogen substitutions intact.

  • Stereochemical Control: The SN2 displacement of the mesylate by sodium azide proceeds with complete inversion of stereochemistry. If an enantiopure starting material or a chiral resolution step is introduced, this inversion must be accounted for to yield the correct (S)- or (R)-enantiomer[3].

Visualizing the Synthetic Architecture

SynthesisWorkflow A 6-Chloro-3-fluoro-2-hydroxybenzaldehyde B Step 1: Epoxidation & Cyclization Me3S(O)I, KOtBu, DMSO A->B C 4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-ol B->C D Step 2: Activation MsCl, Et3N, DCM C->D E 3-Mesylate Intermediate D->E F Step 3: SN2 Azidation NaN3, DMF, 70°C E->F G 3-Azido Intermediate F->G H Step 4: Staudinger Reduction PPh3, THF/H2O G->H I 4-Chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine H->I

Figure 1: Four-step synthetic workflow for 4-chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine.

Mechanism M1 Phenolate-Aldehyde Anion M2 Nucleophilic Attack by Dimethyloxosulfonium Methylide M1->M2 M3 2-(Oxiran-2-yl)phenolate Epoxide Intermediate M2->M3 M4 5-exo-tet Intramolecular Ring Closure M3->M4 M5 Alkoxide Protonation during Workup M4->M5 M6 2,3-Dihydrobenzofuran-3-ol Core M5->M6

Figure 2: Mechanistic pathway of the 5-exo-tet cascade cyclization yielding the 3-ol core.

Step-by-Step Experimental Protocols

Step 1: Cascade Epoxidation & Cyclization

Objective: Construct the 2,3-dihydrobenzofuran-3-ol core.

  • Charge a dry, argon-purged flask with trimethylsulfoxonium iodide (2.5 eq) and anhydrous DMSO (10 mL/g of starting material). Causality: DMSO is required to fully dissolve the sulfoxonium salt and enhance the nucleophilicity of the resulting ylide.

  • Add KOtBu (2.5 eq) portion-wise at room temperature. Stir for 30 minutes to generate the ylide.

  • Add a solution of 6-chloro-3-fluoro-2-hydroxybenzaldehyde (1.0 eq) in DMSO dropwise.

  • Heat the reaction mixture to 60 °C for 12 hours[1].

  • Quench with saturated aqueous NH4Cl and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove DMSO.

  • IPC & Validation: Monitor via LCMS. The reaction is complete when the aldehyde peak disappears. Validation is confirmed by 1H NMR showing the disappearance of the aldehyde proton (~10 ppm) and the appearance of a new benzylic CH-OH multiplet at ~5.2 ppm.

Step 2: Mesylation of the 3-Hydroxyl Group

Objective: Convert the hydroxyl group into a superior leaving group.

  • Dissolve the intermediate 3-ol (1.0 eq) in anhydrous DCM (5 mL/mmol) and cool to 0 °C.

  • Add Triethylamine (Et3N, 2.0 eq).

  • Add Methanesulfonyl chloride (MsCl, 1.5 eq) dropwise. Causality: MsCl is chosen over Tosyl chloride to minimize steric hindrance at the secondary benzylic position, ensuring rapid conversion.

  • Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.

  • Wash with 1N HCl, followed by saturated NaHCO3. Dry over Na2SO4 and concentrate.

  • IPC & Validation: TLC (Hexane/EtOAc 3:1) will show a highly UV-active spot with a higher Rf value than the starting material.

Step 3: Stereospecific Azidation

Objective: Introduce the nitrogen functionality via SN2 displacement.

  • Dissolve the crude mesylate (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Add Sodium Azide (NaN3, 3.0 eq). Safety Note: NaN3 is highly toxic; handle in a well-ventilated fume hood and avoid acidic conditions to prevent hydrazoic acid gas formation.

  • Heat the mixture to 70 °C for 8 hours. Causality: Heating is required to overcome the activation energy barrier of the secondary benzylic SN2 displacement.

  • Cool to room temperature, dilute with water, and extract with Diethyl Ether.

  • IPC & Validation: IR spectroscopy of the crude product will show a distinct, strong, and sharp azide stretching band at ~2100 cm⁻¹.

Step 4: Chemoselective Staudinger Reduction

Objective: Reduce the azide to the primary amine without hydrodehalogenation.

  • Dissolve the 3-azido intermediate (1.0 eq) in a THF/H2O mixture (10:1 v/v, 5 mL/mmol).

  • Add Triphenylphosphine (PPh3, 1.5 eq) portion-wise at room temperature. Causality: PPh3 attacks the azide to form a phosphazene intermediate, which subsequently hydrolyzes to the primary amine, leaving the aryl chloride completely untouched.

  • Stir at room temperature for 16 hours.

  • Concentrate the solvent, acidify with 1N HCl to form the water-soluble amine hydrochloride salt, and wash with DCM to remove triphenylphosphine oxide (byproduct).

  • Basify the aqueous layer with 1N NaOH and extract with DCM to yield the free base.

  • IPC & Validation: LCMS will confirm the target mass [M+H]+. The IR azide band at 2100 cm⁻¹ will completely disappear, replaced by broad N-H stretching bands at ~3300-3400 cm⁻¹.

Quantitative Data & Yield Optimization Matrix

The following table summarizes the optimized parameters and expected yields for the synthesis of the 4-chloro-7-fluoro-2,3-dihydrobenzofuran-3-amine scaffold.

StepReaction TypeReagents & SolventsTemp (°C)Time (h)Typical Yield (%)
1 Epoxidation & CyclizationMe3S(O)I, KOtBu, DMSO25 → 601275 - 82%
2 Activation (Mesylation)MsCl, Et3N, DCM0 → 25290 - 95%
3 SN2 AzidationNaN3, DMF70880 - 85%
4 Staudinger ReductionPPh3, THF / H2O251685 - 90%
Overall Linear Sequence --~38 ~45 - 59%

Alternative Methodologies in Literature

While the Corey-Chaykovsky cascade represents the most reliable route for specific halogenated commercial building blocks[3], recent literature highlights emerging methodologies. For instance, photochemical gold-mediated Atom Transfer Radical Addition (ATRA) has been utilized for the synthesis of functionalized dihydrobenzofurans directly from ortho-allylphenols[4]. Additionally, tandem cyclization reactions involving ortho-hydroxy α-aminosulfones provide an efficient pathway to complex spirocyclic 3-aminobenzofuran derivatives[2]. However, for the specific 4-chloro-7-fluoro substitution pattern, the epoxidation route remains the most scalable and economically viable.

References

  • Novel heteroaryl imidazoles and heteroaryl triazoles as gamma-secretase modulators.Google Patents (WO2011048525A1).
  • (S)-4-CHLORO-7-FLUORO-2,3-DIHYDROBENZOFURAN-3-AMINE (CAS: 1344460-36-1).BLD Pharm.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.MDPI.
  • Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction.Organic Letters - ACS Publications.

Sources

Method

Application Notes and Protocols for High-Throughput Screening using 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery The benzofuran nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

The benzofuran nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Derivatives of this scaffold have been reported to exhibit anticancer, anti-inflammatory, antiviral, anti-osteoporotic, and analgesic properties, among others.[3][4][5] This diverse pharmacological profile establishes the benzofuran moiety as a "privileged structure," suggesting that its derivatives are capable of interacting with a variety of biological targets.

4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is a specific derivative of this versatile scaffold. While its direct biological targets are not yet fully elucidated, its structural features—a halogenated aromatic ring and a primary amine on a dihydrobenzofuran core—make it an intriguing candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of various enzyme families and cellular pathways. The strategic placement of chloro and fluoro substituents can influence the compound's binding affinity, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for utilizing 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine in both biochemical and cell-based HTS assays, enabling researchers to explore its therapeutic potential.

High-Throughput Screening (HTS): A Foundational Technology for Hit Identification

HTS is a cornerstone of modern drug discovery, allowing for the rapid and automated testing of hundreds of thousands to millions of compounds against biological targets.[6][7][8] The primary goal of HTS is to identify "hits"—compounds that exhibit a desired biological activity—which can then serve as starting points for lead optimization programs.[9][10] HTS assays are broadly categorized into two main types: biochemical assays and cell-based assays.[11][12][13]

  • Biochemical Assays: These assays utilize purified biological targets, such as enzymes or receptors, in a cell-free system.[9][13] They are designed to directly measure the interaction between a compound and its target, offering high precision and control over experimental conditions.[13] Common readouts include fluorescence, luminescence, and absorbance.[9][14]

  • Cell-Based Assays: These assays are conducted within the context of living cells, providing a more biologically relevant environment.[15][16] They can measure a wide range of cellular responses, including changes in gene expression, cell viability, signaling pathway activation, and phenotypic alterations.[11][16] While potentially more complex, cell-based assays offer valuable insights into a compound's efficacy, mechanism of action, and potential toxicity.[15]

This guide will detail protocols for both a representative biochemical assay (a generic kinase inhibition assay) and a cell-based assay (a cancer cell viability assay), providing a framework for screening 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine.

PART 1: Biochemical Assay Protocol - Kinase Inhibition Screening

The diverse biological activities of benzofuran derivatives suggest they may interact with key signaling molecules like protein kinases. This protocol describes a generic, luminescence-based kinase assay suitable for HTS to identify potential kinase inhibitors.

Principle of the Assay

This assay quantifies the activity of a kinase by measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A luminescent signal is generated that is inversely proportional to kinase activity; therefore, a higher signal indicates greater inhibition of the kinase by a test compound.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_compound Compound Dispensing (4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine & Controls) add_enzyme Add Kinase/Substrate Mix to Plate prep_compound->add_enzyme 1. Dispense to 384-well plate prep_enzyme Kinase & Substrate Mix add_atp Add ATP to Initiate Reaction add_enzyme->add_atp 2. Start reaction incubation Incubate at Room Temperature add_atp->incubation 3. Allow phosphorylation add_detection Add ATP Detection Reagent incubation->add_detection 4. Stop reaction & generate signal read_plate Read Luminescence add_detection->read_plate 5. Quantify remaining ATP

Caption: Workflow for the biochemical kinase inhibition HTS assay.

Materials and Reagents
ReagentSupplier & Cat. No. (Example)Storage
Kinase of interest (e.g., SRC, EGFR)Thermo Fisher, PV3822-80°C
Kinase-specific substrateVaries by kinase-80°C
ATPSigma-Aldrich, A7699-20°C
Kinase Assay Buffer (e.g., Kinase-Glo®)Promega, V67114°C
Staurosporine (Positive Control)Sigma-Aldrich, S4400-20°C
DMSO (Vehicle Control)Sigma-Aldrich, D2650RT
384-well white, solid-bottom platesCorning, 3570RT
Step-by-Step Protocol
  • Compound Plating:

    • Prepare a stock solution of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine in 100% DMSO.

    • Using an automated liquid handler, dispense 50 nL of the compound stock solution into the appropriate wells of a 384-well assay plate for a final screening concentration of 10 µM.

    • Dispense 50 nL of Staurosporine (positive control for inhibition) and 100% DMSO (negative/vehicle control) into designated control wells.

  • Enzyme/Substrate Addition:

    • Prepare a 2X kinase/substrate reaction mix in kinase assay buffer. The optimal concentrations of kinase and substrate should be determined during assay development.

    • Dispense 5 µL of the 2X kinase/substrate mix into each well of the assay plate.

  • Reaction Initiation and Incubation:

    • Prepare a 2X ATP solution in kinase assay buffer. The concentration should be at the Km for the specific kinase, as determined in assay development.

    • To start the reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized.

  • Signal Detection:

    • Equilibrate the ATP detection reagent (e.g., Kinase-Glo®) to room temperature.

    • Add 10 µL of the detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Read the luminescence on a compatible plate reader.

PART 2: Cell-Based Assay Protocol - Cancer Cell Viability Screening

Given the prevalence of anti-proliferative activity among benzofuran derivatives, a cell-based assay to assess the effect of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine on cancer cell viability is a logical next step.

Principle of the Assay

This protocol uses a resazurin-based assay to measure cell viability. Metabolically active, viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescent signal is directly proportional to the number of viable cells, allowing for the identification of cytotoxic or cytostatic compounds.

Experimental Workflow

G cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_detection Viability Measurement cell_culture Culture Cancer Cell Line (e.g., HeLa, A549) cell_seeding Seed Cells into 384-well Plates cell_culture->cell_seeding plate_incubation Incubate 24h cell_seeding->plate_incubation compound_addition Add Compound & Controls plate_incubation->compound_addition 1. Treat cells treatment_incubation Incubate 48-72h compound_addition->treatment_incubation 2. Allow for compound effect add_resazurin Add Resazurin Reagent treatment_incubation->add_resazurin 3. Add viability reagent readout_incubation Incubate 1-4h add_resazurin->readout_incubation read_plate Read Fluorescence readout_incubation->read_plate 4. Measure viability

Caption: Workflow for the cell-based viability HTS assay.

Materials and Reagents
ReagentSupplier & Cat. No. (Example)Storage
Human Cancer Cell Line (e.g., HeLa)ATCC, CCL-2Liquid N2
Cell Culture Medium (e.g., DMEM)Gibco, 119650924°C
Fetal Bovine Serum (FBS)Gibco, 26140079-20°C
Penicillin-StreptomycinGibco, 15140122-20°C
Resazurin Sodium SaltSigma-Aldrich, R70174°C
Doxorubicin (Positive Control)Sigma-Aldrich, D1515-20°C
DMSO (Vehicle Control)Sigma-Aldrich, D2650RT
384-well clear-bottom, black-walled platesCorning, 3764RT
Step-by-Step Protocol
  • Cell Seeding:

    • Culture cells under standard conditions (e.g., 37°C, 5% CO2).

    • Harvest cells and perform a cell count to determine cell density.

    • Dilute cells to the desired seeding density (e.g., 1,000 cells/well) in complete culture medium.

    • Using a multichannel pipette or automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine in culture medium from a DMSO stock.

    • Add 10 µL of the compound solution to the appropriate wells. The final DMSO concentration should not exceed 0.5%.

    • Add Doxorubicin as a positive control for cytotoxicity and medium with DMSO as a negative control.

    • Incubate the plates for 48 to 72 hours.

  • Viability Measurement:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.

    • Add 10 µL of the resazurin solution to each well.

    • Incubate the plates for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

PART 3: Assay Validation and Data Analysis

Rigorous assay validation is critical to ensure the reliability and reproducibility of HTS data.[17][18] Key performance metrics must be established before initiating a full screening campaign.[6]

Key Validation Parameters
ParameterDescriptionAcceptance Criteria
Z'-factor A measure of assay quality that reflects the dynamic range and data variation.[19][20]Z' > 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the high control to the mean signal of the low control.[17]S/B ≥ 3
Coefficient of Variation (%CV) A measure of the variability of the data within control wells.[17]%CV ≤ 10%
DMSO Tolerance The maximum concentration of DMSO that does not significantly affect assay performance.[17]Assay performance is stable at the screening concentration of DMSO.
Data Analysis and Hit Selection
  • Data Normalization: Raw data from each plate should be normalized to the on-plate controls to account for plate-to-plate variability.[21] The percent inhibition (for biochemical assays) or percent viability (for cell-based assays) can be calculated as follows:

    • % Inhibition = 100 * (1 - (Signal_Compound - Mean_HighControl) / (Mean_LowControl - Mean_HighControl))

    • % Viability = 100 * (Signal_Compound - Mean_LowControl) / (Mean_HighControl - Mean_LowControl)

  • Hit Identification: A "hit" is a compound that produces a statistically significant and reproducible effect in the assay.[10] A common method for hit selection is to set a threshold based on a multiple of the standard deviation (SD) of the sample population or a fixed activity cutoff (e.g., >50% inhibition).

  • Dose-Response Analysis: Confirmed hits should be re-tested in a dose-response format to determine their potency (e.g., IC50 or EC50).[19] This involves a serial dilution of the compound to generate a curve from which the half-maximal inhibitory or effective concentration can be calculated.

Conclusion and Future Directions

These application notes provide a robust framework for initiating the high-throughput screening of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine. The provided protocols for a biochemical kinase assay and a cell-based viability assay are adaptable to various specific targets and cell lines. Successful hit identification from these primary screens should be followed by a cascade of secondary assays to confirm activity, assess selectivity, and elucidate the mechanism of action.[22] The versatility of the benzofuran scaffold suggests that this compound could yield promising starting points for novel therapeutic development.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?
  • BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening?
  • National Center for Biotechnology Information. (n.d.). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing.
  • National Center for Biotechnology Information. (n.d.). High-Throughput RT-PCR for small-molecule screening assays.
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • University of Oxford. (n.d.). Small Compound Screening Overview.
  • Thermo Fisher Scientific. (n.d.). Validated Cell-Based Assays for Discovery and Screening.
  • Evotec. (n.d.). Biochemical Assays.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
  • PubMed. (2010, June 15). Cell-based assays for high-throughput screening.
  • PubMed. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches.
  • BellBrook Labs. (2026, March 5). What's the Difference Between Biochemical and Cell-Based HTS Assays?
  • Wikipedia. (n.d.). High-throughput screening.
  • National Center for Biotechnology Information. (n.d.). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation.
  • Drug Target Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center.
  • IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application.
  • Thermo Fisher Scientific. (n.d.). Drug Discovery HTS Assay Types & Definitions.
  • SlideShare. (2014, April 8). Data analysis approaches in high throughput screening.
  • Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery.
  • National Center for Biotechnology Information. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • ResearchGate. (2015, March 7). (PDF) Benzofurans: A new profile of biological activities.
  • ACS Publications. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • National Center for Biotechnology Information. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • Organic Syntheses. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate.

Sources

Application

Application Notes and Protocols for In Vivo Dosing Strategies for 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine in Murine Models

Abstract: This document provides a comprehensive guide for establishing robust and reproducible in vivo dosing strategies for the novel compound 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine in murine models. As spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for establishing robust and reproducible in vivo dosing strategies for the novel compound 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine in murine models. As specific preclinical data for this molecule is not yet publicly available, this guide emphasizes a foundational, systematic approach. We will detail the critical preliminary steps, from physicochemical characterization and vehicle selection to the design and execution of essential preclinical studies, including pharmacokinetic (PK) and maximum tolerated dose (MTD) assessments. The protocols herein are grounded in established best practices for small molecule drug development and prioritize scientific integrity, data quality, and animal welfare. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of this and similar benzofuran derivatives in vivo.

Introduction: The Benzofuran Scaffold and a Strategic Approach to In Vivo Studies

The benzofuran moiety is a prominent heterocyclic scaffold found in numerous biologically active compounds, both natural and synthetic.[1] Derivatives of this class have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] Specifically, some benzofuran derivatives have shown promise as potent inhibitors of key signaling pathways, such as mTOR, and have demonstrated efficacy in murine xenograft models.[1]

4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine represents a novel analogue within this class. The successful in vivo evaluation of such a compound is not merely a matter of administration; it requires a methodical progression of studies to define its pharmacological profile. Without this foundational work, efficacy studies risk producing uninterpretable or misleading results.

This document outlines a strategic workflow, beginning with the essential pre-formulation work that dictates the feasibility of administration and culminating in the design of well-informed efficacy studies. Each step is designed to build upon the last, ensuring that decisions are data-driven and that the use of animal models is both ethical and scientifically sound.[4]

Part 1: Pre-formulation and Vehicle Selection: The Foundation of Dosing

The most critical initial step in any in vivo study is developing a safe and effective formulation. The physicochemical properties of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine, particularly its solubility, will dictate the choice of vehicle. An inappropriate vehicle can lead to poor drug exposure, precipitation at the injection site, or vehicle-induced toxicity, confounding study outcomes.[5]

Causality in Vehicle Selection

Many novel small molecules are hydrophobic, posing a challenge for formulation.[6][7] The goal is to create a homogenous solution or a stable, uniform suspension that can be accurately dosed. The choice of vehicle is a balance between solubilizing power and biological inertness. For example, while DMSO is a powerful solvent, its use in vivo must be carefully managed due to potential toxicity and its ability to alter the metabolism of the test compound.[5][6] Co-solvent systems (e.g., mixtures of PEG, Tween 80, and saline) are often employed to achieve the desired concentration while minimizing the percentage of potentially toxic organic solvents.[8][9]

Vehicle_Selection_Workflow cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Formulation Decision start Determine Solubility of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine aqueous Aqueous Vehicles (Saline, PBS, 5% Dextrose) start->aqueous Test cosolvent Co-solvent Systems (DMSO, PEG, Ethanol, etc.) start->cosolvent Test lipid Lipid-Based Vehicles (Corn Oil, Sesame Oil) start->lipid Test is_soluble Is target concentration achieved in aqueous vehicle? aqueous->is_soluble try_cosolvent Is target concentration achieved in co-solvent? cosolvent->try_cosolvent try_lipid Is compound soluble in oil? lipid->try_lipid use_aqueous Proceed with Aqueous Formulation is_soluble->use_aqueous Yes is_soluble->try_cosolvent No use_cosolvent Optimize Co-solvent System (e.g., PEG/Tween/Saline) Proceed with Formulation try_cosolvent->use_cosolvent Yes try_cosolvent->try_lipid No use_lipid Proceed with Oil-based Solution/Suspension try_lipid->use_lipid Yes reformulate Consider Advanced Formulation (e.g., Nanoparticles, Cyclodextrins) or Resynthesis try_lipid->reformulate No

Caption: Decision workflow for selecting an appropriate dosing vehicle.

Table 1: Common Vehicles for In Vivo Dosing in Murine Models
Vehicle CategoryExamplesProperties & ConsiderationsRoutePotential IssuesCitations
Aqueous 0.9% Saline, PBS, 5% Dextrose (D5W)Isotonic and well-tolerated. Only suitable for water-soluble compounds.IV, IP, SQ, POLimited utility for hydrophobic molecules.[9]
Aqueous Suspensions 0.5-1% Carboxymethyl cellulose (CMC), MethylcelluloseUsed for insoluble compounds to ensure uniform dosing. Requires constant agitation.POCan affect absorption rates. Vehicle itself may have minor biological effects.[6]
Co-Solvents DMSO, PEG-300/400, Propylene Glycol (PG), EthanolUsed to dissolve hydrophobic compounds. Often used in combination.IV, IP, POPotential for toxicity, hemolysis (IV), and pain on injection. DMSO can impact metabolism.[5][8]
Oils Corn oil, Sesame oil, Peanut oilSuitable for highly lipophilic compounds.SQ, IM, POCan cause sterile abscesses or inflammation. Not suitable for IV. May improve oral bioavailability.[6][9][10]
Surfactant-Based Tween 80, Cremophor ELUsed with co-solvents to improve solubility and stability.IV, IP, POCremophor EL can cause hypersensitivity reactions. Tween 80 can cause hemolysis.[6][11]
Protocol 1: Small-Scale Solubility Screen
  • Objective: To determine the approximate solubility of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine in a panel of common vehicles.

  • Materials:

    • Test compound

    • Vehicle candidates (e.g., Saline, 0.5% CMC, DMSO, PEG-400, Corn Oil, 10% DMSO/40% PEG-400/50% Saline)

    • 2.0 mL microcentrifuge tubes

    • Vortex mixer, sonicating water bath

    • Micro-pipettors

  • Methodology:

    • Weigh 1-2 mg of the test compound into separate microcentrifuge tubes for each vehicle.

    • Add a small, precise volume of the first vehicle (e.g., 100 µL) to the corresponding tube.

    • Vortex vigorously for 2 minutes. If not dissolved, sonicate for 10-15 minutes.

    • Visually inspect for dissolved particles against a light and dark background.

    • If fully dissolved, add another aliquot of the vehicle to determine the next concentration level.

    • If not dissolved, add vehicle in stepwise increments (e.g., add 100 µL at a time), repeating step 3 at each increment until the compound dissolves or a maximum practical volume is reached.

    • Record the concentration (mg/mL) at which the compound fully dissolves for each vehicle. This provides a starting point for developing the final dosing formulation.

Part 2: Foundational In Vivo Studies: PK and MTD

With a viable formulation, the next step is to understand how the compound behaves in a biological system. These initial studies are not designed to test efficacy but to establish the parameters for safe and effective dosing.[12]

Pharmacokinetics (PK): What the Body Does to the Drug

A single-dose PK study is essential to determine the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.[11] Key parameters derived from this study include:

  • Cmax: The maximum concentration the drug reaches in the plasma.

  • Tmax: The time at which Cmax is reached.

  • Half-life (t½): The time it takes for the drug concentration to decrease by half.

  • Bioavailability (%F): The fraction of an administered dose that reaches systemic circulation (especially important for oral dosing).

This information is critical for designing a rational dosing schedule for subsequent studies. For example, a compound with a very short half-life may require more frequent dosing to maintain therapeutic concentrations.

Maximum Tolerated Dose (MTD): Defining the Safety Window

The MTD study determines the highest dose of a drug that can be given without causing unacceptable toxicity or morbidity.[8][12] This is typically assessed by observing clinical signs and monitoring body weight loss, with a loss of >15-20% often considered a humane endpoint.[12] The MTD is crucial for selecting dose levels for efficacy studies.

Study_Progression A Part 1: Formulation Development B Protocol 2: Single-Dose PK Study A->B D Protocol 3: Maximum Tolerated Dose (MTD) Study A->D C Data Analysis: Determine Cmax, Tmax, t½ B->C F Part 3: Efficacy Study Design C->F E Data Analysis: Define Dose-Limiting Toxicity & MTD D->E E->F G Select Doses Below MTD Select Dosing Frequency Based on PK F->G H Protocol 4: In Vivo Efficacy Study G->H

Sources

Method

Application Notes and Protocols: The Strategic Utility of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine in Modern Medicinal Chemistry

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine as a key precursor in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine as a key precursor in medicinal chemistry. This document provides in-depth protocols, mechanistic rationale, and expert insights into the application of this versatile building block.

Introduction: A Privileged Scaffold with Strategic Halogenation

The 2,3-dihydro-1-benzofuran scaffold is a cornerstone in contemporary drug discovery, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure provides a well-defined orientation for appended pharmacophoric groups, facilitating precise interactions with biological targets. The introduction of a primary amine at the 3-position offers a versatile handle for a wide array of chemical transformations, enabling the exploration of diverse chemical space.

The subject of these notes, 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine, is a particularly valuable precursor due to its specific halogenation pattern. The presence of both chlorine and fluorine atoms on the benzene ring is not merely an augmentation of molecular weight; it is a strategic design element. Halogens can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] The differential electronegativity and size of chlorine and fluorine allow for fine-tuning of these properties, making this precursor an attractive starting point for lead optimization campaigns.[1][3]

These notes will provide a plausible and detailed synthetic route to this precursor, followed by practical protocols for its application in the synthesis of complex molecules inspired by known therapeutic agents.

Physicochemical Properties of the Precursor

A summary of the key physicochemical properties of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is presented below. These properties are crucial for designing synthetic routes and for understanding its potential behavior in biological systems.

PropertyValue
Molecular Formula C₈H₇ClFNO
Molecular Weight 187.60 g/mol
CAS Number 124357-23-5
Appearance Off-white to pale yellow solid (predicted)
Melting Point Not widely reported; predicted to be in the range of 50-100 °C
Boiling Point Decomposes before boiling (predicted)
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol; sparingly soluble in water (predicted)

Synthesis of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

The following is a robust and scalable synthetic protocol for the preparation of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine, based on established methodologies for the synthesis of related 3-amino-2,3-dihydrobenzofurans.[4][5] The synthesis commences from a commercially available substituted phenol.

Proposed Synthetic Scheme

G cluster_0 Synthesis of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine A 2-Chloro-5-fluorophenol B 2-(2-Chloro-5-fluorophenoxy)acetonitrile A->B 1. K2CO3, Chloroacetonitrile 2. DMF, 80 °C C 4-Chloro-7-fluoro-1-benzofuran-3(2H)-one B->C PPA, 120 °C (Intramolecular Friedel-Crafts) D 4-Chloro-7-fluoro-1-benzofuran-3(2H)-one oxime C->D Hydroxylamine hydrochloride, Pyridine, Ethanol, reflux E 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine D->E H2, Pd/C, Ethanol (Catalytic Hydrogenation) G cluster_1 Hypothetical Synthesis of a Vilazodone Analog Precursor 4-Chloro-7-fluoro-2,3-dihydro- 1-benzofuran-3-amine Imine Intermediate Imine Precursor->Imine DCM, rt Aldehyde 4-(5-Cyano-1H-indol-3-yl)butanal Aldehyde->Imine Analog Vilazodone Analog Imine->Analog Sodium triacetoxyborohydride (Reductive Amination)

Sources

Application

Topic: High-Resolution Chromatographic Separation of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine Enantiomers

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a robust and highly selective High-Performance Liquid Chromatography (HPLC) method for the enant...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and highly selective High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine. This compound is a critical chiral building block in the synthesis of advanced pharmaceutical agents, where the stereochemistry is paramount to therapeutic efficacy and safety. The direct separation method detailed herein utilizes a crown ether-based chiral stationary phase (CSP), which provides excellent resolution and reproducibility, making it suitable for quality control, purity assessment, and preparative-scale applications in research and drug development environments.

Introduction and Scientific Rationale

The compound 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine possesses a stereogenic center at the C3 position, resulting in two enantiomers. In pharmaceutical development, enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Regulatory agencies, such as the U.S. Food and Drug Administration, often mandate the characterization and marketing of single-enantiomer drugs to ensure safety and efficacy.[1] Therefore, the development of a reliable analytical method to separate and quantify these enantiomers is a critical step in the drug development pipeline.

The primary amine functional group of the target analyte is the key to its chiral recognition. This protocol leverages the unique interaction between a protonated primary amine and the cavity of a chiral crown ether. This host-guest complexation is highly stereospecific, allowing for the differentiation and separation of the enantiomers.[2][3]

Principle of Chiral Recognition: Crown Ether Stationary Phase

The separation is achieved on a chiral stationary phase (CSP) composed of a chiral crown ether chemically bonded to a silica support. Crown ethers are cyclic polyethers that can selectively bind cations within their central cavity. The mechanism of separation is based on the formation of transient, diastereomeric inclusion complexes between the protonated primary amine of the analyte and the chiral cavity of the crown ether.[2][3][4]

The key steps are:

  • Protonation: An acidic mobile phase is used to protonate the primary amine group (-NH2) of the analyte to its cationic ammonium form (-NH3+).

  • Complexation: The protonated amine forms a complex with the crown ether, primarily through hydrogen bonding and ion-dipole interactions between the ammonium protons and the oxygen atoms of the ether.

  • Chiral Discrimination: The three-dimensional structure of the chiral crown ether creates a stereoselective environment. One enantiomer will fit more favorably into the chiral cavity, forming a more stable diastereomeric complex than the other.

  • Differential Elution: The enantiomer that forms the less stable complex will be released more quickly and elute first from the column. The enantiomer forming the more stable complex will be retained longer and elute second. This difference in retention times allows for their separation.

This principle is visually represented in the diagram below.

G cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (CSP) Analyte {(R/S)-Amine | -NH2} Protonated_Analyte {(R/S)-Ammonium | -NH3+} Analyte->Protonated_Analyte Protonation H_ion {H+} CSP {Chiral Crown Ether} Complex_S {[S-Amine-Crown Ether] Complex | (Less Stable)} CSP->Complex_S Forms Less Stable Complex Complex_R {[R-Amine-Crown Ether] Complex | (More Stable)} CSP->Complex_R Forms More Stable Complex Protonated_Analyte->CSP Interaction Separation Separated Enantiomers Complex_S->Separation Elutes First Complex_R->Separation Elutes Second

Caption: Chiral recognition mechanism on a crown ether CSP.

Experimental Protocol and Methodology

This protocol provides a starting point for the separation. Optimization may be required depending on the specific HPLC system and purity of the analyte.

Materials and Instrumentation
ItemSpecification
HPLC System A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
Analyte Racemic 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine
Chiral Column CROWNPAK® CR(+) (150 x 4.6 mm, 5 µm) or equivalent crown ether-based CSP.[2]
Solvent A HPLC-grade Water
Solvent B HPLC-grade Methanol (MeOH)
Mobile Phase Additive Perchloric Acid (HClO₄), 70% solution
Sample Diluent Mobile Phase
Chromatographic Conditions
ParameterRecommended Condition
Mobile Phase Aqueous Perchloric Acid (pH 2.0) / Methanol (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 262 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes (adjust as needed based on retention times)
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • To prepare 1 L of the aqueous portion (pH 2.0), add approximately 1.0 mL of 70% perchloric acid to 1 L of HPLC-grade water. Adjust the pH to 2.0 using a calibrated pH meter by adding acid or base as needed. Caution: Perchloric acid is highly corrosive. Handle with extreme care using appropriate personal protective equipment (PPE).

    • The final mobile phase is prepared by mixing 850 mL of the pH 2.0 aqueous solution with 150 mL of methanol.

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Sample Preparation:

    • Prepare a stock solution of the racemic analyte at a concentration of 1.0 mg/mL in the mobile phase.[2]

    • For injection, dilute this stock solution to a final concentration of approximately 0.1 mg/mL using the mobile phase.

    • Filter the final sample solution through a 0.45 µm syringe filter to remove any particulates.

  • System Preparation and Equilibration:

    • Before installing the chiral column, thoroughly flush the entire HPLC system with a mixture of methanol and water to remove any contaminants.[2]

    • Install the CROWNPAK® CR(+) column.

    • Equilibrate the column with the prepared mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable, noise-free baseline is achieved in the detector.[2]

  • Injection and Data Acquisition:

    • Inject 10 µL of the prepared sample.

    • Acquire the data for the specified run time. An example workflow is shown below.

G A Prepare Mobile Phase (Aqueous HClO4 pH 2.0 / MeOH) D Install & Equilibrate CROWNPAK CR(+) Column A->D B Prepare Sample (0.1 mg/mL in Mobile Phase) E Inject Sample (10 µL) B->E C Flush HPLC System C->D D->E F Acquire Chromatogram (UV at 262 nm) E->F G Data Analysis (Calculate Resolution, %ee) F->G

Caption: Experimental workflow for enantiomeric separation.

Data Analysis
  • Identification: Identify the two peaks corresponding to the enantiomers.

  • Resolution (Rs): Calculate the resolution between the two enantiomeric peaks. A baseline separation is achieved when Rs ≥ 1.5.

  • Selectivity (α): Calculate the selectivity factor, which is the ratio of the retention factors of the two enantiomers.

  • Enantiomeric Excess (% ee): For non-racemic samples, calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: % ee = (|A1 - A2| / (A1 + A2)) x 100%

Expected Results and Discussion

Under the specified conditions, a baseline separation of the two enantiomers of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is expected. A representative chromatogram would show two sharp, well-resolved peaks.

Table of Expected Performance:

ParameterExpected ValueJustification
Retention Time 1~ 6-8 minDependent on exact system dead volume and conditions.
Retention Time 2~ 8-11 minThe second eluting peak corresponds to the enantiomer forming a more stable complex with the CSP.
Resolution (Rs) > 2.0 The high affinity and stereoselectivity of the crown ether CSP for primary amines typically yields excellent, baseline resolution.[3]
Selectivity (α) > 1.2 A value significantly greater than 1 indicates a strong chiral recognition effect between the analyte and the stationary phase.
Tailing Factor 0.9 - 1.3Good peak shape is expected due to the strong, specific interactions and the use of an appropriate mobile phase.

The choice of an acidic mobile phase (pH 2.0) is critical; it ensures the complete protonation of the analyte's primary amine, which is a prerequisite for the ion-dipole interaction with the crown ether.[5] Methanol is used as the organic modifier to modulate the polarity of the mobile phase and control the retention times. The concentration of the organic modifier can be adjusted to optimize the balance between resolution and analysis time.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Poor Resolution 1. Incorrect mobile phase pH. 2. Column temperature fluctuation. 3. Column degradation.1. Verify pH of the aqueous component is 2.0. 2. Ensure stable column oven temperature. 3. Flush column or replace if necessary.
Peak Tailing 1. Secondary interactions with silica. 2. Sample overload.1. Ensure mobile phase pH is correct. 2. Reduce sample concentration.
Unstable Baseline 1. Incomplete column equilibration. 2. Mobile phase not properly degassed.1. Equilibrate column for a longer period. 2. Degas the mobile phase thoroughly.
Drifting Retention 1. Change in mobile phase composition. 2. Column temperature not stable.1. Prepare fresh mobile phase. Ensure pump is mixing correctly. 2. Check column oven stability.

Conclusion

The method described in this application note provides a highly effective solution for the chiral separation of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine enantiomers. By employing a crown ether-based chiral stationary phase and an optimized acidic mobile phase, the protocol achieves excellent resolution, selectivity, and peak shape. This method is robust, reproducible, and directly applicable to the critical quality control and analysis required in modern pharmaceutical research and development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Chiral Separation of 1,2-Diaminopropane Enantiomers by HPLC.
  • Park, S.-H., Kim, S.-J., & Hyun, M.-H. (2012). Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. Bulletin of the Korean Chemical Society, 33(10), 3497-3500. [Link]

  • Barhate, C. L., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9). [Link]

  • Lämmerhofer, M., et al. (2009). HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Hyun, M. H. (2014). Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. ResearchGate. [Link]

  • Péter, A., et al. (n.d.). Enantioselective high-performance liquid chromatographic separation of fluorinated ß-amino acids. SZTE Publicatio Repozitórium. [Link]

  • Cirilli, R., et al. (2000). Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 117-125. [Link]

  • Fu, Y. (2022). Enantiomeric Determination of Chiral Drugs in Environmental Waters. TDX (Tesis Doctorals en Xarxa). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine in their experimental workflows. Poor solubility can lead to inaccurate and irreproducible results, hindering research progress. This guide provides a structured, in-depth approach to troubleshooting and overcoming these solubility issues, presented in a question-and-answer format.

Troubleshooting Guide: Enhancing Aqueous Solubility

This section addresses specific problems you might encounter during your experiments and offers practical, step-by-step solutions.

Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

  • Question: What is the first and most immediate factor I should investigate?

    Answer: The initial and most common culprit is the final concentration of the organic solvent, typically Dimethyl Sulfoxide (DMSO), in your aqueous assay buffer. While DMSO is an excellent solvent for many organic molecules, its ability to maintain their solubility diminishes significantly upon dilution in water. For most cell-based assays, it is recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.[1] However, this concentration may be insufficient to keep your compound in solution.

    Experimental Protocol: DMSO Tolerance Test

    • Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.

    • Serial Dilution of DMSO: Prepare a series of dilutions of your assay buffer containing increasing concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1.0%, and 2.0%).

    • Incubation: Replace the cell culture medium with the DMSO-containing buffers and incubate for the duration of your planned experiment.

    • Viability Assay: Assess cell viability using a standard method, such as an MTT or PrestoBlue™ assay.

    • Analysis: Determine the highest concentration of DMSO that does not significantly impact cell viability. This will be your maximum allowable DMSO concentration for subsequent experiments.

  • Question: I've determined the maximum tolerable DMSO concentration, but my compound still precipitates. What should I try next?

    Answer: The next logical step is to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[1] For compounds like 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine, which possess both hydrophobic (the benzofuran core) and polar (the amine group) features, a co-solvent can help to create a more favorable microenvironment.

    Commonly Used Co-solvents in Biological Assays:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol 400 (PEG 400)

    Experimental Protocol: Co-solvent Solubility Screen

    • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

    • Co-solvent Buffers: Prepare a set of your aqueous assay buffers containing various concentrations of a co-solvent (e.g., 1%, 5%, and 10% of ethanol, propylene glycol, or PEG 400).

    • Dilution and Observation: Add a small volume of your DMSO stock solution to each co-solvent buffer to achieve your desired final compound concentration. Visually inspect for any signs of precipitation immediately and after a period that mimics your experiment's duration.

    • Vehicle Control: It is critical to include a vehicle control in your main experiment that contains the same final concentration of DMSO and the chosen co-solvent to account for any effects of the solvents on the biological system.

Issue 2: My compound's solubility is highly variable and seems to depend on the buffer I use.

  • Question: How can the pH of my buffer affect the solubility of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine?

    Answer: The chemical structure of your compound contains a primary amine group (-NH2), which is basic. The solubility of such ionizable compounds can be highly dependent on the pH of the aqueous solution.[1] At a pH below the pKa of the amine group, it will be protonated (-NH3+), forming a more polar and, therefore, more water-soluble salt. Conversely, at a pH above the pKa, the amine will be in its neutral, less soluble form.

    Experimental Protocol: pH-Dependent Solubility Assessment

    • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4). Ensure the buffer system has adequate buffering capacity at each pH.

    • Solubility Measurement: Add an excess amount of the solid compound to a small volume of each buffer.

    • Equilibration: Shake the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • Separation: Centrifuge the samples to pellet the undissolved solid.

    • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

    • Assay Compatibility: Crucially, ensure that the final pH chosen for solubilization is compatible with your biological assay system, as pH can affect cell health and protein function.

  • Question: If pH adjustment is effective, should I consider forming a salt of my compound?

    Answer: Yes, if pH adjustment proves to be a viable strategy, preparing a salt form of your compound is an excellent and common approach to improve the solubility and dissolution rate of basic pharmaceutical compounds. The hydrochloride salt of a similar compound, 4-chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride, is commercially available, indicating that salt formation is a feasible strategy for this class of molecules.[2]

    Experimental Protocol: In-situ Salt Formation for Experimental Use

    • Molar Calculation: Calculate the molar amount of your compound.

    • Acid Addition: Dissolve your compound in a minimal amount of a suitable organic solvent. Add one molar equivalent of a pharmaceutically acceptable acid, such as hydrochloric acid (HCl) or methanesulfonic acid, dissolved in a compatible solvent.

    • Isolation (Optional): For long-term storage and characterization, the salt can be isolated by precipitation and filtration. For immediate use in an experiment, the solution of the salt can be directly used for preparing aqueous dilutions.

    • pH Confirmation: After preparing an aqueous solution of the salt, confirm that the pH is in the desired acidic range.

Frequently Asked Questions (FAQs)

  • Q1: What is the predicted general solubility profile of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine?

    A1: Based on its structure, which includes a halogenated benzofuran ring system, the compound is expected to have low intrinsic aqueous solubility. The presence of the amine group suggests that its solubility will be pH-dependent. It is likely to be more soluble in acidic conditions and in organic solvents like DMSO and ethanol.

  • Q2: Are there any other, more advanced techniques to improve solubility if the above methods are not sufficient?

    A2: Yes, for particularly challenging compounds, techniques such as complexation with cyclodextrins or the use of hydrotropy can be explored.[1] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in water. Hydrotropy involves the addition of a high concentration of a substance (a hydrotrope) to increase the solubility of another substance. These methods are more complex and require careful optimization.

  • Q3: Where can I find safety and handling information for this compound?

    A3: It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier of the compound. The SDS will contain detailed information on hazards, handling precautions, and personal protective equipment. While a specific SDS for 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine was not found in the public domain during the creation of this guide, SDSs for similar compounds indicate that they may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2][3] Always handle with appropriate laboratory precautions.

Data Summary

Table 1: Physicochemical Properties and Solubility Enhancement Strategies

Property/StrategyDescriptionRelevance to 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine
Chemical Structure Halogenated dihydro-benzofuran with a primary amine.The aromatic core contributes to hydrophobicity, while the amine group allows for pH-dependent solubility.
Predicted pKa Estimated to be in the range of 3-5 for the amine group.Lowering the pH below the pKa will protonate the amine, increasing aqueous solubility.
DMSO A common organic solvent for initial stock solutions.Final concentration in aqueous media should be minimized, typically <0.5%, and optimized for your specific assay.[1]
Co-solvents Water-miscible organic solvents (e.g., ethanol, PEG 400).Can increase solubility in aqueous buffers when DMSO alone is insufficient.[1]
pH Adjustment Modifying the pH of the aqueous buffer.Highly effective for this compound due to the basic amine group. Acidic pH (4-6) is likely to improve solubility.
Salt Formation Converting the free base to a salt (e.g., hydrochloride).A robust method to significantly enhance aqueous solubility and dissolution rate.

Visual Workflows

Diagram 1: Troubleshooting Workflow for Poor Aqueous Solubility

Troubleshooting Workflow start Compound Precipitates in Aqueous Buffer check_dmso Check Final DMSO Concentration Is it at the maximum tolerable level? start->check_dmso dmso_ok Increase DMSO concentration (if tolerated by assay) check_dmso->dmso_ok No dmso_not_ok Precipitation Persists check_dmso->dmso_not_ok Yes use_cosolvent Introduce a Co-solvent (e.g., Ethanol, PEG 400) dmso_not_ok->use_cosolvent cosolvent_screen Screen Co-solvent Type and Concentration use_cosolvent->cosolvent_screen cosolvent_ok Solubility Achieved cosolvent_screen->cosolvent_ok Success cosolvent_not_ok Precipitation Persists cosolvent_screen->cosolvent_not_ok Failure check_ph Investigate pH-Dependent Solubility (Compound has a basic amine group) cosolvent_not_ok->check_ph ph_screen Screen Solubility in Buffers of Different pH (e.g., 4.0-7.4) check_ph->ph_screen ph_ok Solubility Achieved at a Specific pH ph_screen->ph_ok Success ph_not_ok pH adjustment is not sufficient ph_screen->ph_not_ok Failure salt_formation Consider Salt Formation (e.g., Hydrochloride salt) ph_not_ok->salt_formation end Consult Further Advanced Solubilization Techniques salt_formation->end

Caption: A decision tree for systematically troubleshooting poor aqueous solubility.

References

  • NextSDS. (n.d.). 4-chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride. Retrieved from [Link]

  • IJSDR. (2021). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine. As a key intermediate in various pharmaceutical devel...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine. As a key intermediate in various pharmaceutical development programs, achieving a high yield and purity of this compound is critical. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis.

Introduction to the Synthetic Challenge

The synthesis of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine typically proceeds from its corresponding ketone precursor, 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-one. The introduction of the 3-amino group is generally accomplished via two primary routes:

  • Reductive Amination of the Ketone: Direct reaction of the ketone with an ammonia source in the presence of a reducing agent.

  • Catalytic Hydrogenation of the Oxime: Conversion of the ketone to its oxime, followed by reduction to the primary amine.

Each pathway presents unique challenges, from managing side reactions to optimizing catalyst performance. This guide will dissect these issues and provide actionable solutions.

Troubleshooting Guide: Improving Reaction Yield

This section addresses specific experimental issues in a question-and-answer format, focusing on causal relationships and evidence-based solutions.

Issue 1: Low Yield in the Reductive Amination of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-one

Question: My reductive amination of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-one with ammonia results in a low yield of the desired amine, with significant amounts of the corresponding alcohol byproduct. What are the likely causes and how can I improve the yield?

Answer: This is a common issue in reductive aminations where the reduction of the ketone starting material competes with the formation and subsequent reduction of the imine intermediate. The presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring can exacerbate this by increasing the electrophilicity of the ketone, making it more susceptible to direct reduction.[1][2]

Root Causes & Solutions:

  • Premature Reduction of the Ketone: The reducing agent may be too reactive, reducing the ketone before it can form the imine with ammonia.

    • Solution: Switch to a milder reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) for reductive aminations because they are less reactive towards ketones at neutral or slightly acidic pH.[3][4] This allows for the accumulation of the imine intermediate before reduction occurs.

  • Slow Imine Formation: The equilibrium between the ketone and the imine may not favor the imine, particularly in the presence of water.

    • Solution 1: Use of a Lewis Acid Catalyst: Add a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) to activate the ketone and drive the imine formation forward.[2]

    • Solution 2: Water Removal: Incorporate molecular sieves into the reaction mixture to remove water as it is formed, shifting the equilibrium towards the imine.

  • Insufficient Ammonia Concentration: A low concentration of ammonia will slow down the rate of imine formation.

    • Solution: Use a high concentration of ammonia, such as a saturated solution of ammonia in methanol or 2-propanol, or use ammonium acetate as the ammonia source.

Issue 2: Incomplete Conversion and Side-Product Formation during Catalytic Hydrogenation of the Oxime

Question: During the catalytic hydrogenation of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-one oxime, I observe incomplete conversion and the formation of secondary amines and other impurities. How can I drive the reaction to completion and improve selectivity for the primary amine?

Answer: Catalytic hydrogenation of oximes to primary amines can be a highly effective method, but it is sensitive to reaction conditions. The formation of secondary amines arises from the reaction of the initially formed primary amine with the intermediate imine, followed by further reduction. Other side reactions can include partial reduction to the hydroxylamine or hydrogenolysis of the halogen substituents.

Root Causes & Solutions:

  • Catalyst Deactivation: The catalyst (e.g., Palladium on Carbon, Raney Nickel) can become deactivated by impurities in the substrate or solvent, or by the product itself.

    • Solution: Ensure the oxime starting material is of high purity. Use high-purity, dry solvents. In some cases, adding a small amount of acid (e.g., HCl in ethanol) can prevent the product amine from adsorbing to and poisoning the catalyst surface.

  • Sub-optimal Catalyst Choice: The choice of catalyst can significantly influence selectivity.

    • Solution: Raney Nickel is often a good choice for the reduction of oximes to primary amines and can be more cost-effective than palladium catalysts.[5] Platinum-based catalysts, such as Platinum(IV) oxide (Adam's catalyst), are also effective.[5][6]

  • Reaction Conditions Favoring Secondary Amine Formation:

    • Solution 1: Increase Hydrogen Pressure: Higher hydrogen pressure can accelerate the reduction of the imine intermediate to the primary amine, minimizing its opportunity to react with the product.

    • Solution 2: Optimize Solvent and Additives: Running the reaction in an acidic medium (e.g., ethanol with HCl or acetic acid) protonates the primary amine product, making it less nucleophilic and less likely to react with the imine intermediate.

  • Hydrogenolysis of Halogen Substituents: Palladium catalysts, in particular, can promote the cleavage of C-Cl bonds.

    • Solution: If dehalogenation is a significant issue, consider using a different catalyst such as Raney Nickel or a platinum-based catalyst, which are generally less prone to causing hydrogenolysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for the precursor, 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-one?

A1: The synthesis of 2,3-dihydro-1-benzofuran-3-ones often involves an intramolecular cyclization reaction. For this specific molecule, a plausible route would start from a suitably substituted phenol, which is then subjected to a reaction that introduces a two-carbon chain at the ortho position, followed by cyclization. For example, a Friedel-Crafts type acylation followed by functional group manipulation and cyclization is a common strategy.

Q2: Which of the two main methods, reductive amination or oxime hydrogenation, is generally preferred for this synthesis?

A2: The choice of method often depends on the specific laboratory setup, cost considerations, and the desired scale of the reaction.

  • Reductive amination can be performed as a one-pot reaction, which can be more efficient in terms of time and resources. However, it may require more careful optimization to avoid the formation of the alcohol byproduct.

  • Oxime hydrogenation is a two-step process but can offer higher selectivity for the primary amine if the conditions are well-controlled. The handling of hydroxylamine for the oxime formation and the use of high-pressure hydrogenation equipment are key considerations.

Q3: How can I effectively purify the final product, 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine?

A3: The basic nature of the amine allows for straightforward purification.

  • Acid-Base Extraction: After the reaction, the crude product can be dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Crystallization: The free base or its hydrochloride salt can often be purified by crystallization from a suitable solvent system.

  • Column Chromatography: If the product is not crystalline or contains closely related impurities, purification by column chromatography on silica gel is a standard method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, often provides good separation.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential:

  • Hydroxylamine: Hydroxylamine and its salts can be explosive, especially when heated. Handle with care and avoid large-scale reactions without proper safety measures.

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas, often at high pressure. It must be conducted in a well-ventilated fume hood using appropriate high-pressure equipment and with proper grounding to avoid static discharge. The catalysts themselves (e.g., Raney Nickel, Palladium on Carbon) can be pyrophoric when dry and should be handled with care.

  • Cyanoborohydrides: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a fume hood.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

The following are representative protocols for the synthesis of 3-amino-2,3-dihydrobenzofuran derivatives and should be adapted and optimized for the specific synthesis of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Protocol 1: Synthesis of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-one oxime
  • To a solution of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime, which can often be used in the next step without further purification.

Protocol 2: Catalytic Hydrogenation of the Oxime
  • In a high-pressure reactor, dissolve the 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-one oxime (1.0 eq) in ethanol.

  • Add Raney Nickel (approx. 10-20% by weight) as a slurry in ethanol.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen (e.g., 50-100 psi) and heat to 40-60 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until completion.

  • Cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

Protocol 3: One-Pot Reductive Amination of the Ketone
  • To a solution of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-one (1.0 eq) in methanol, add ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1M HCl until gas evolution ceases.

  • Basify the mixture with 2M NaOH and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureReductive AminationCatalytic Hydrogenation of Oxime
Number of Steps 1 (from ketone)2 (from ketone)
Common Reagents NaBH₃CN, NH₄OAcHydroxylamine, Raney Ni/H₂, Pd/C/H₂
Potential Byproducts Alcohol from ketone reductionSecondary amine, hydroxylamine
Key Advantages One-pot procedure, avoids handling hydroxylamineCan be higher yielding and more selective
Key Challenges Competition with ketone reductionHandling of hydroxylamine, high-pressure equipment

Visualizations

Synthetic Pathways

SynthesisPathways Ketone 4-Chloro-7-fluoro-2,3-dihydro- 1-benzofuran-3-one Amine 4-Chloro-7-fluoro-2,3-dihydro- 1-benzofuran-3-amine Ketone->Amine Reductive Amination (e.g., NH₄OAc, NaBH₃CN) Oxime 4-Chloro-7-fluoro-2,3-dihydro- 1-benzofuran-3-one oxime Ketone->Oxime Oximation (NH₂OH·HCl) Oxime->Amine Catalytic Hydrogenation (e.g., Raney Ni, H₂)

Caption: Overview of the two primary synthetic routes to the target amine.

Troubleshooting Logic for Low Yield

Troubleshooting Start Low Yield Observed Route Which Synthetic Route? Start->Route ReductiveAmination Reductive Amination Route->ReductiveAmination OximeHydrogenation Oxime Hydrogenation Route->OximeHydrogenation RA_Cause1 Alcohol Byproduct Observed? ReductiveAmination->RA_Cause1 OH_Cause1 Secondary Amine Byproduct? OximeHydrogenation->OH_Cause1 RA_Solution1 Use Milder Reducing Agent (e.g., NaBH₃CN) RA_Cause1->RA_Solution1 Yes RA_Cause2 Incomplete Conversion? RA_Cause1->RA_Cause2 No RA_Solution2 Promote Imine Formation: - Lewis Acid (Ti(OiPr)₄) - Water Removal (Mol. Sieves) RA_Cause2->RA_Solution2 Yes OH_Solution1 Optimize Conditions: - Increase H₂ Pressure - Add Acid (e.g., HCl/EtOH) OH_Cause1->OH_Solution1 Yes OH_Cause2 Dehalogenation Observed? OH_Cause1->OH_Cause2 No OH_Solution2 Change Catalyst: - Use Raney Ni or PtO₂ - Avoid Pd/C OH_Cause2->OH_Solution2 Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • Redina, E. A., Ivanova, I. I., Arkhipova, N. Y., & Kustov, L. M. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Catalysts, 12(12), 1614. [Link]

  • Helgren, T. R., et al. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. The Journal of Organic Chemistry, 83(8), 4508-4519. [Link]

  • Redina, E. A., et al. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia.pub. [Link]

  • Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive Amination of Carbonyl Compounds. Russian Chemical Reviews, 68(1), 55-72.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Shaikh, A. K., & Varvounis, G. (2014). Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ. Organic Letters, 16(5), 1478–1481. [Link]

  • DeLuca, R. J., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. ACS Catalysis, 10(15), 8447-8455. [Link]

  • Orlandi, M., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 299. [Link]

  • LibreTexts. (2022). 3.3.3: Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Garcés, S., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(16), 4987. [Link]

  • Corti, F., et al. (2023). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 11, 1330835. [Link]

  • Li, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725. [Link]

  • Fodor, G., & Nagubandi, S. (1980). Reductive amination in the synthesis of alkaloids and other nitrogenous products. Tetrahedron, 36(10), 1279-1300.
  • Gribble, G. W. (2010). Reductions of C=N to CH-NH by Metal Hydrides. In Comprehensive Organic Synthesis II (Second Edition) (pp. 1-65). Elsevier.

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and analytical chemists handling 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1540959-34-9).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and analytical chemists handling 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1540959-34-9). Due to its specific molecular architecture, this compound requires rigorous environmental controls to maintain structural integrity during long-term storage.

Diagnostic FAQs: Understanding the Chemistry of Degradation

Q: Why does 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine degrade so rapidly at room temperature? A: The instability is rooted in the compound's thermodynamic drive toward aromatization. The molecule features a primary amine located at the 3-position of a partially saturated oxygen heterocycle (dihydrobenzofuran). Under thermal stress, the molecule undergoes an E1cB or E2 elimination reaction—losing ammonia (NH₃)—to form the fully aromatic, and thermodynamically highly stable, 4-chloro-7-fluorobenzofuran. Furthermore, primary amines are highly susceptible to thermal degradation via carbamate formation when exposed to atmospheric CO₂, which subsequently polymerizes at elevated temperatures [3].

Q: Does the presence of oxygen or moisture accelerate this thermal degradation? A: Yes, synergistically. Thermal degradation of primary amines is heavily accelerated by oxidative stress and moisture. Oxygen initiates radical-mediated oxidative degradation, forming imines and complex oligomers [2]. Moisture facilitates the nucleophilic attack of the amine on atmospheric CO₂, forming carbamates that act as precursors to irreversible thermal breakdown [4]. Because of these compounding vulnerabilities, commercial suppliers strictly mandate cold-chain transportation and inert storage for this specific compound [1].

Q: How can I analytically verify the integrity of my stored batch? A: Implement a self-validating Quality Control (QC) system using LC-MS.

  • Intact Compound: Confirm the expected [M+H]+ mass.

  • Thermal Elimination: A mass shift of -17 Da indicates deamination and aromatization (loss of NH₃).

  • Carbamate Polymerization: A mass shift of +44 Da indicates CO₂ adduct formation [3]. If degradation exceeds your assay's tolerance (typically >2%), the batch must be re-purified via preparative HPLC before use in sensitive biological or synthetic applications.

Quantitative Impact of Storage Conditions

The following table synthesizes the expected degradation profiles based on the mechanistic vulnerabilities of primary dihydrobenzofuran amines under various environmental conditions.

Storage ConditionAtmospheric ExposureEst. Degradation Rate (% / month)Primary Degradation Mechanism
+25°C (Ambient) Ambient Air15 - 25%Thermal elimination & Carbamate polymerization
+4°C (Fridge) Ambient Air5 - 10%Slow oxidative degradation (Imine formation)
-20°C (Freezer) Ambient Air1 - 3%Trace oxidation / Moisture condensation
-20°C (Freezer) Argon / N₂ Purge< 0.1% Stable (Optimal Condition)

Standard Operating Procedure (SOP): Optimal Storage & Handling

To ensure a self-validating and foolproof storage system, causality must dictate the protocol. Because thermal energy, oxygen, and CO₂ drive degradation, your workflow must systematically eliminate all three variables.

Step 1: Inert Aliquoting (Preventing Oxidative & CO₂ Stress)
  • Action: Transfer the bulk powder into an argon-purged glovebox immediately upon receipt. Divide the bulk material into single-use amber glass vials.

  • Causality: Argon is heavier than air and displaces both O₂ and CO₂, preventing the formation of radical precursors and carbamate adducts [2]. Single-use aliquots prevent repeated freeze-thaw cycles and limit ambient exposure during daily laboratory use.

Step 2: Desiccation (Preventing Hydrolysis and Adduct Formation)
  • Action: Add a micro-desiccant packet (e.g., activated molecular sieves) to the secondary storage container holding the vials.

  • Causality: Trace water acts as a catalyst for CO₂ absorption and carbamate formation, which significantly lowers the thermal threshold for amine degradation [4].

Step 3: Sealing and Cold-Chain Storage (Preventing Thermal Elimination)
  • Action: Crimp-seal the vials with PTFE-lined caps and store immediately at -20°C or -80°C.

  • Causality: Lowering the kinetic energy of the system prevents the activation energy threshold for the elimination of ammonia from being reached, thereby preserving the delicate dihydrobenzofuran ring [1].

Step 4: Thawing Protocol (Self-Validating Step)
  • Action: Before opening a vial, allow it to equilibrate to room temperature in a desiccator for 30 to 45 minutes.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic amine. This introduces water into the system, initiating the exact degradation cascade the cold storage was meant to prevent.

Visualizing the Degradation & Protection Workflow

The following diagram maps the causal relationships between environmental stressors, their specific chemical degradation pathways, and the targeted interventions required to neutralize them.

StorageWorkflow Target 4-Chloro-7-fluoro-2,3-dihydro- 1-benzofuran-3-amine Thermal Thermal Stress (> 25°C) Target->Thermal Improper Temp Oxygen Oxidative Stress (O2) Target->Oxygen Air Exposure Moisture Moisture & CO2 Target->Moisture Ambient Air Elimination Thermal Elimination (Aromatization to Benzofuran) Thermal->Elimination Accelerates Oxidation Oxidative Degradation (Imine/Oligomer Formation) Oxygen->Oxidation Radical Pathway Carbamate Carbamate Polymerization Moisture->Carbamate Nucleophilic Attack ColdChain Cold-Chain Storage (-20°C) ColdChain->Thermal Mitigates Argon Argon Purge / Glovebox Argon->Oxygen Prevents Desiccant Vacuum Seal + Desiccant Desiccant->Moisture Blocks

Mechanisms of thermal degradation for dihydrobenzofuran amines and targeted storage interventions.

References

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health (PMC). Available at:[Link]

  • Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health (PMC). Available at:[Link]

  • Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Eastern Kentucky University (Encompass). Available at:[Link]

Optimization

Technical Support Center: 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine Extraction &amp; Purification

Welcome to the Technical Support Center for the synthesis and extraction of 4-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine . This molecule is a critical chiral intermediate widely utilized in the development of biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and extraction of 4-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine . This molecule is a critical chiral intermediate widely utilized in the development of biologically active compounds, particularly pharmaceuticals targeting central nervous system (CNS) disorders[1]. While the general synthesis of 3-amino-2,3-dihydrobenzofurans is well-documented[2], the specific presence of the 4-chloro and 7-fluoro substituents[3] introduces unique vulnerabilities during the reduction and extraction phases.

This guide provides field-proven troubleshooting strategies, quantitative impurity profiling, and a self-validating experimental protocol to ensure high chemical and enantiomeric purity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant dehalogenated impurities (loss of 4-Cl or 7-F) during the amine extraction? A: This is a classic case of over-reduction, not an extraction failure. If your synthetic route utilizes catalytic hydrogenation (e.g., Palladium on Carbon, Pd/C ) to reduce an oxime or imine precursor, the catalyst will readily facilitate hydrodehalogenation of the activated aryl chloride bond. Causality & Solution: Palladium strongly inserts into C−Cl bonds. To preserve the halogen substituents, abandon Pd/C and switch to a milder, chemoselective reducing system such as Zinc dust in Acetic Acid ( Zn/AcOH ) or a poisoned catalyst like Platinum on Carbon ( Pt/C ) with a vanadium modifier.

Q2: How do I completely separate the unreacted 4-chloro-7-fluoro-benzofuran-3-one from the target amine? A: Unreacted ketone from incomplete reductive amination will co-elute with your target amine if you only perform a standard organic wash. Causality & Solution: You must exploit the basicity of the amine. By dropping the pH of the aqueous phase to 2.0 using 0.5 M HCl , the amine is protonated into a highly water-soluble hydrochloride salt. The unreacted ketone remains entirely neutral and will be partitioned into the organic phase (e.g., Ethyl Acetate), which can then be safely discarded.

Q3: My chiral purity (ee%) drops significantly during the free-basing and extraction phase. What causes this? A: The C3 position of the dihydrobenzofuran ring is highly activated because it is benzylic-like (adjacent to the aromatic ring) and alpha to the heteroatom ring. Prolonged exposure to strong bases (e.g., NaOH ) during the free-basing step causes deprotonation at C3, leading to racemization via an enamine/imine tautomerization. Causality & Solution: Never use strong alkali metals for this scaffold. Use a mild base like saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) and strictly maintain the internal temperature below 5 °C during neutralization to kinetically freeze the deprotonation pathway.

Part 2: Quantitative Impurity Profiling

The following table summarizes the most common synthetic impurities encountered during the extraction of 4-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine, alongside their detection methods and mitigation strategies.

Impurity ProfileSource / MechanismDetection MethodMitigation Strategy
Dehalogenated Amine (Des-chloro)Over-reduction via Pd-catalyzed hydrodehalogenation of the C-Cl bond.LC-MS (M-34 Da)Substitute Pd/C with Pt/C or Zn/AcOH during reduction.
Benzofuran-3-one (Starting Material)Incomplete reductive amination or oxime reduction.HPLC (UV 254 nm)Implement strict pH 2.0 acidic wash during extraction.
Racemized Amine (Loss of ee%)Base-catalyzed enamine tautomerization at the activated C3 position.Chiral HPLCLimit basification to pH 8.5 using NaHCO3​ at < 5 °C.
Secondary Amine (Dimerization)Attack of the primary amine on the unreacted imine intermediate.LC-MS (M+186 Da)Ensure a high molar excess of ammonia/hydroxylamine.

Part 3: Standardized Experimental Protocol

This self-validating acid-base extraction protocol is designed to isolate the target amine while strictly preserving both the halogen substituents and the C3 stereocenter.

Phase 1: Acidic Quench & Neutral Impurity Removal

  • Cooling: Transfer the crude reduction mixture to a jacketed reactor and cool to 0–5 °C.

  • Filtration: Filter the mixture through a Celite pad to remove the heterogeneous catalyst (e.g., Zn dust). Wash the filter cake with 3 bed-volumes of Ethyl Acetate (EtOAc).

  • Acidification: Transfer the filtrate to a separatory funnel. Add 0.5 M HCl dropwise with vigorous stirring until the aqueous layer reaches exactly pH 2.0.

  • Partitioning: Allow the layers to separate. The target amine is now in the aqueous layer as a hydrochloride salt. Extract the aqueous layer three times with EtOAc to thoroughly remove the unreacted ketone and neutral impurities. Discard the organic layers.

Phase 2: Mild Free-Basing & Target Extraction 5. Temperature Control: Place the combined aqueous layers in an ice bath and ensure the internal temperature drops back to 0–5 °C. (Critical: Failure to cool will result in racemization). 6. Mild Basification: Slowly add saturated aqueous NaHCO3​ dropwise until the pH reaches 8.0–8.5. Do not exceed pH 8.5. 7. Extraction: Extract the milky basified aqueous layer three times with fresh EtOAc. 8. Drying & Isolation: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at < 30 °C to yield the pure 4-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Part 4: Workflow & Pathway Visualizations

Extraction A Crude Reaction Mixture (Amine + Ketone + Catalyst) B Filtration & Concentration (Remove Catalyst) A->B C Acidification (pH 2) 0.5M HCl B->C D Aqueous Phase (Amine-HCl Salt) C->D Extracts Amine E Organic Phase (Ketone Impurity - Discard) C->E Removes Neutrals F Mild Basification (pH 8-9) Sat. NaHCO3 at 5°C D->F G Extraction (EtOAc) & Drying (Na2SO4) F->G H Pure 4-Cl-7-F-Dihydrobenzofuran-3-amine G->H

Figure 1: Acid-base extraction workflow for dihydrobenzofuran-3-amine purification.

Pathways Ketone 4-Cl-7-F-Benzofuran-3-one Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl Target Target Amine (Chiral) Oxime->Target Mild Reduction (Zn/AcOH) Imp1 Dehalogenated Impurity (Loss of 4-Cl) Oxime->Imp1 Harsh Reduction (Pd/C, H2) Imp2 Racemized Amine (Loss of ee%) Target->Imp2 Strong Base (NaOH, >25°C)

Figure 2: Mechanistic pathways of target amine synthesis versus impurity formation.

References

  • MySkinRecipes. (R)-5-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride Product Description & Applications. Retrieved from: [Link]

  • RSC Advances. The [4 + 1] cyclization reaction of 2-hydroxylimides and the trimethylsulfoxonium iodide for the synthesis 3-amino-2,3-dihydrobenzofurans. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting False Positives in 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine Fluorescence Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, assay developers, and drug discovery professionals navigate the specific analytical liabilities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, assay developers, and drug discovery professionals navigate the specific analytical liabilities of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1540959-34-9)[1].

While this compound is a highly valuable synthetic building block, its unique structural motifs—a conjugated 2,3-dihydrobenzofuran core, heavy halogen substituents, and a nucleophilic primary amine—make it a classic Pan-Assay Interference Compound (PAINS) candidate in fluorescence-based high-throughput screening (HTS). This guide provides causal explanations, self-validating protocols, and troubleshooting workflows to ensure the scientific integrity of your data.

FAQ 1: Autofluorescence & Spectral Overlap

Q: Why am I seeing unusually high baseline signals in my blue/green fluorescence channels when testing this compound?

A: The root cause is the inherent photophysics of the 2,3-dihydrobenzofuran core. Aromatic ethers and conjugated ring systems readily absorb UV/blue light and emit in the blue/green spectrum. When the compound's emission overlaps with your assay's reporter fluorophore (e.g., Coumarins, AMC, or Alexa Fluor 488), it creates an additive signal. In an activation assay, this manifests as a false positive; in an inhibition assay, it masks true activity, creating a false negative. According to the , approximately 10% of small-molecule libraries exhibit autofluorescence, predominantly in these lower wavelength ranges[2].

Quantitative Data: Spectral Overlap Risk Assessment
Compound / FluorophoreExcitation (nm)Emission (nm)Interference Risk with Benzofuran
4-Chloro-7-fluoro-benzofuran ~280 - 340~350 - 450N/A (Source of Interference)
AMC / Coumarin350450CRITICAL (Direct Overlap)
Fluorescein / FITC490525MODERATE (Tail emission overlap)
Resorufin540590LOW
Cy5 / Alexa Fluor 647650670VERY LOW
Protocol 1: Autofluorescence Triage and Background Subtraction

To build a self-validating system, you must decouple the compound's optical properties from the biological target's activity.

  • Prepare Compound Plates: Dispense the benzofuran derivative into assay microtiter plates at your maximum screening concentration (e.g., 50 µM).

  • Buffer-Only Control: Add assay buffer without the target protein, enzyme, or reporter fluorophore.

  • Read Fluorescence: Excite the plate at your assay's specific wavelength and record the emission[3].

  • Data Analysis: If the signal is >3 standard deviations above the buffer baseline, autofluorescence is confirmed.

  • Mitigation: Shift your assay to a red-shifted fluorophore (e.g., Cy5) where the compound's quantum yield is negligible, or apply strict well-by-well background subtraction[2].

Autofluorescence_Workflow Start High Signal Detected in Primary Screen Step1 Run Buffer + Compound (No Target/Reporter) Start->Step1 Dec1 Signal > 3x Background? Step1->Dec1 PathA Autofluorescence Confirmed Dec1->PathA Yes PathB True Hit or Other Interference Dec1->PathB No Step2 Red-Shift Assay or Blank Subtract PathA->Step2

Logical workflow for identifying and mitigating compound-mediated autofluorescence.

FAQ 2: Fluorescence Quenching via the Heavy-Atom Effect

Q: My assay shows a dose-dependent decrease in fluorescence, suggesting target inhibition. How do I know it is not just optical quenching?

A: The presence of a chlorine atom at the 4-position introduces the "heavy-atom effect." Halogens promote spin-orbit coupling, which facilitates intersystem crossing from the excited singlet state of your assay's fluorophore to a triplet state. This non-radiative decay pathway quenches the fluorescence signal, perfectly mimicking enzyme inhibition or antagonist activity ()[4].

Protocol 2: Spike-In Quenching Counter-Screen
  • Prepare Reporter Solution: Prepare a solution of the assay's fluorescent product at a concentration that yields ~80% of the maximum assay signal.

  • Add Compound: Titrate 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine into the reporter solution in the absence of the biological target.

  • Incubate & Read: Incubate for 15 minutes to allow for equilibrium, then read the fluorescence[4].

  • Interpretation: A dose-dependent decrease in signal confirms direct fluorophore quenching. The compound is a false positive for inhibition.

FAQ 3: Nucleophilic Reactivity of the Primary Amine

Q: Can the 3-amine group react with my assay components and cause artifacts?

A: Yes. Primary amines are strong nucleophiles. If your assay relies on amine-reactive probes (e.g., NHS-esters, isothiocyanates) or generates reactive aldehyde intermediates, the 3-amine of the benzofuran can covalently bind to these reagents. This depletes the active probe concentration, leading to aberrant kinetics and false readouts. This is a well-documented form of chemical reactivity interference[5].

Protocol 3: Chemical Reactivity Validation
  • Incubation: Incubate 50 µM of the compound with the assay reagents (minus the biological target) in assay buffer for 1-2 hours at room temperature.

  • Mass Spectrometry (LC-MS): Analyze the mixture via LC-MS to detect the formation of covalent adducts (calculated as: Compound Mass + Reagent Mass - Leaving Group).

  • Orthogonal Testing: If adducts are detected, you must switch to a label-free assay format (e.g., Surface Plasmon Resonance or RapidFire Mass Spectrometry) that does not rely on reactive optical probes.

FAQ 4: Aggregation and Light Scattering

Q: The compound is highly hydrophobic. Could aggregation be causing my erratic fluorescence readings?

A: Absolutely. Hydrophobic halogenated compounds often form colloidal aggregates in aqueous buffers. These aggregates scatter excitation and emission light, which a fluorometer can misinterpret as fluorescence emission (false positive) or absorption/quenching (false negative). Furthermore, colloidal aggregates can non-specifically sequester the target protein, leading to artifactual inhibition[6].

Quantitative Data: DLS Benchmarks for Aggregation
StateAverage Particle Size (Radius)Polydispersity Index (PDI)Assay Impact
Monomeric (Ideal)< 1 nm< 0.1None
Early Aggregation10 - 50 nm0.1 - 0.3Mild Scattering / Target Sequestration
Colloidal Aggregates> 100 nm> 0.4Severe Light Scattering / False Positives
Protocol 4: Detergent-Based Aggregation Reversal
  • Baseline Assay: Run the standard dose-response curve for the compound. A Hill slope > 2.0 is highly indicative of aggregation.

  • Detergent Addition: Supplement the assay buffer with a non-ionic detergent (e.g., 0.01% to 0.1% Triton X-100 or CHAPS).

  • Re-test: Repeat the dose-response curve under the new buffer conditions.

  • Validation: If the apparent activity is abolished or the Hill slope normalizes to ~1.0 upon detergent addition, the initial result was an aggregation-induced false positive.

Aggregation_Triage Start Erratic Signal or Steep Hill Slope (>2) Step1 Add 0.01% - 0.1% Triton X-100 to Buffer Start->Step1 Dec1 Does Signal Normalize? Step1->Dec1 PathA Aggregation Confirmed Dec1->PathA Yes PathB Investigate Quenching or Reactivity Dec1->PathB No Step2 Use DLS to Measure Particle Size PathA->Step2

Step-by-step triage for identifying colloidal aggregation using non-ionic detergents.

References

  • Interference and Artifacts in High-content Screening | Assay Guidance Manual - NCBI Bookshelf |[Link]

  • Interference with Fluorescence and Absorbance | Assay Guidance Manual - NCBI Bookshelf |[Link]

  • Assay Artifacts and Interferences | Assay Guidance Manual - NCBI Bookshelf |[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine and Other Halogenated Benzofuran Derivatives in Drug Discovery

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds and their subsequent derivatization is a cornerstone of modern medicinal chemistry. Among the myriad of hete...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds and their subsequent derivatization is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic systems, the benzofuran core has emerged as a privileged scaffold, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of halogen atoms to this core is a well-established strategy to modulate a compound's physicochemical properties and enhance its pharmacological profile. This guide provides an in-depth comparison of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine, a sparsely documented yet potentially significant derivative, with other halogenated benzofuran analogues, supported by available experimental and theoretical data.

The Benzofuran Scaffold: A Versatile Core in Medicinal Chemistry

The benzofuran ring system, consisting of a furan ring fused to a benzene ring, is a key structural motif in a multitude of biologically active molecules.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The 2,3-dihydro-1-benzofuran (coumaran) substructure, in particular, offers a three-dimensional architecture that can be strategically exploited for targeted drug design. The amine substitution at the 3-position introduces a basic center, which can be crucial for forming salt bridges with biological targets and improving aqueous solubility.

The Role of Halogenation: Fine-Tuning Molecular Properties

The addition of halogen atoms to a molecular scaffold is a powerful tool in drug design, influencing a compound's:

  • Lipophilicity: Halogens generally increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Electronic Effects: The electron-withdrawing nature of halogens can alter the electronic distribution within the molecule, impacting its reactivity and binding affinity to target proteins.

  • Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the half-life of a drug.

  • Binding Interactions: Halogen atoms can participate in specific non-covalent interactions, such as halogen bonding, which can enhance binding affinity and selectivity for a target.[4]

The specific type of halogen and its position on the benzofuran ring are critical determinants of the resulting biological activity.[3]

4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine: A Profile

While specific experimental data for 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is not extensively available in peer-reviewed literature, its chemical structure (Figure 1) suggests several key features that are of interest in a medicinal chemistry context. The presence of two different halogens, chlorine and fluorine, at positions 4 and 7 respectively, on the benzene ring is a distinctive feature. This di-halogenation pattern is expected to significantly influence its electronic properties and potential interactions with biological targets.

Figure 1. Chemical Structure of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Comparative Analysis with Other Halogenated Benzofuran Derivatives

To understand the potential of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine, it is instructive to compare it with other known halogenated benzofuran derivatives for which experimental data is available. The following sections explore these comparisons in the context of anticancer and antimicrobial activities, where halogenated benzofurans have shown considerable promise.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of halogenated benzofuran derivatives.[3][4] The position of the halogen has been shown to be a critical factor in determining cytotoxicity.[3] For instance, a bromine atom attached to a methyl group at the 3-position of the benzofuran ring has demonstrated remarkable cytotoxic activity against leukemia cell lines.[3]

The table below summarizes the reported anticancer activities of several halogenated benzofuran derivatives, providing a basis for a predictive comparison.

Compound/DerivativeHalogen SubstitutionCancer Cell LineActivity (IC50/GI50)Reference
1 (Brominated benzofuran derivative)3-bromomethylK562 (Leukemia)5 µM[3]
HL60 (Leukemia)0.1 µM[3]
3 (Halogenated benzofuran derivative)N-phenyl ring halogenationA-549 (Lung)1.8 µM[5]
MCF-7 (Breast)0.7 µM[5]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) 4-Chloro, 6-dichloroacetylA549 (Lung)Promising activity[6]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) 6-dibromoacetylA549 (Lung) & HepG2 (Liver)Significant activity[6]
4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine 4-Chloro, 7-Fluoro (Predicted) Potentially active N/A

Based on the established structure-activity relationships (SAR), the 4-chloro and 7-fluoro substitution pattern of the target compound could confer potent anticancer activity. The chlorine at position 4 and fluorine at position 7 would create a unique electronic environment on the benzene ring, potentially leading to novel interactions with anticancer targets such as protein kinases.

Antimicrobial Activity

Halogenated benzofurans have also been investigated for their antimicrobial properties.[2][7] The introduction of halogens can enhance the antibacterial and antifungal activity of the benzofuran scaffold. For example, fluorinated 2-(3-(benzofuran-2-yl)pyrazol-1-yl)thiazoles have shown excellent antimicrobial activity.[8]

The following table presents data on the antimicrobial activity of selected halogenated benzofuran derivatives.

Compound/DerivativeHalogen SubstitutionMicroorganismActivityReference
Fluorinated 2-(3-(benzofuran-2-yl)pyrazol-1-yl)thiazolesFluorine on phenyl ringVarious bacteria and fungiExcellent antimicrobial activity[2][8]
Benzofuran-substituted Chalcones5-ChloroVarious pathogenic microorganismsAppreciable activities[9]
4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine 4-Chloro, 7-Fluoro (Predicted) Potential antimicrobial agent N/A

The combined electronic effects of chlorine and fluorine in 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine may lead to significant antimicrobial activity. Further experimental validation is required to confirm this potential.

Experimental Protocols: A Generalized Synthetic Approach

Proposed Synthesis of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

A multi-step synthesis could commence from a suitably substituted salicylaldehyde.

Synthetic Workflow A Substituted Salicylaldehyde B Intermediate Formation A->B Step 1 C Cyclization B->C Step 2 D Introduction of Amine C->D Step 3 E Final Product D->E Step 4

A proposed synthetic workflow for 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Step 1: Intermediate Formation The synthesis would likely begin with a commercially available or synthesized 3-chloro-6-fluorosalicylaldehyde. This starting material would undergo a reaction to introduce a two-carbon unit at the ortho position to the hydroxyl group, which will eventually form the dihydrofuran ring.

Step 2: Cyclization The intermediate from Step 1 would then be subjected to cyclization conditions to form the 2,3-dihydro-1-benzofuran ring system. Various methods for this transformation have been reported, including base-mediated intramolecular cyclization.[11]

Step 3: Functional Group Interconversion The substituent at the 3-position would then be converted to a suitable leaving group, such as a tosylate or a halide, to facilitate the introduction of the amine group.

Step 4: Introduction of the Amine Group Finally, the intermediate from Step 3 would be reacted with an amine source, such as ammonia or a protected amine equivalent, followed by deprotection if necessary, to yield the target compound, 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural features of halogenated 2,3-dihydro-1-benzofuran-3-amines and their potential impact on biological activity.

SAR Insights cluster_0 Halogenated 2,3-Dihydro-1-benzofuran-3-amine Scaffold cluster_1 Biological Activity Modulation mol mol R1 R1 (Halogen) Lipophilicity Lipophilicity R1->Lipophilicity Metabolism Metabolic Stability R1->Metabolism R2 R2 (Halogen) Binding Target Binding R2->Binding Amine Amine Group Activity Biological Activity (e.g., Anticancer, Antimicrobial) Amine->Activity Lipophilicity->Activity Binding->Activity Metabolism->Activity

Sources

Comparative

A Comparative Guide to Validating the Structural Purity of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine using H-NMR

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure and purity is a cornerstone of regulatory compliance and, ultimately, patient safety. For novel chemical entities...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure and purity is a cornerstone of regulatory compliance and, ultimately, patient safety. For novel chemical entities such as 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine, a robust analytical strategy is paramount. This guide provides an in-depth, experience-driven comparison of analytical techniques for structural validation, with a primary focus on the utility and application of Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. We will delve into the causality behind experimental choices, present comparative data, and offer a framework for selecting the most appropriate analytical tools.

The Central Role of ¹H-NMR in Structural Elucidation

Proton NMR (¹H-NMR) spectroscopy stands as a primary and powerful tool for the structural elucidation of organic molecules.[1][2] Its ability to provide detailed information about the chemical environment of each proton in a molecule makes it indispensable for confirming the identity and assessing the purity of compounds like 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine.[3] The non-destructive nature of the technique and its capacity for quantitative analysis (qNMR) further enhance its value in a research and development setting.[4][5]

A Self-Validating System: The ¹H-NMR Protocol

The integrity of ¹H-NMR data is intrinsically linked to a meticulously executed experimental protocol. Each step is designed to minimize artifacts and ensure the resulting spectrum is a true representation of the sample.

Experimental Protocol: ¹H-NMR Analysis

  • Sample Preparation: The Foundation of Quality Data

    • Analyte Weighing: Accurately weigh 5-25 mg of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine.[6][7] This concentration range is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe without causing issues like line broadening due to excessive concentration.[8][9]

    • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[6][8] The choice of solvent is critical; it must completely dissolve the analyte and its signals should not overlap with key analyte signals. For amines, DMSO-d₆ can be advantageous as the amine proton is often observable.

    • Internal Standard (for qNMR): For quantitative analysis, add a precisely weighed amount of a certified internal standard. The standard should be stable, have a known purity, and possess signals that are well-resolved from the analyte's signals.

    • Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter.[7][10] Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[9][10]

  • Data Acquisition: Optimizing Spectrometer Parameters

    • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer for enhanced signal dispersion and sensitivity.[11]

    • Shimming: Carefully shim the magnetic field to optimize its homogeneity, which is essential for obtaining sharp spectral lines.

    • Pulse Sequence: Employ a standard single-pulse experiment.

    • Relaxation Delay (d1): For accurate integration in quantitative analysis, set a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest, often 30 seconds or more) to allow for complete relaxation of all protons between pulses.[2]

    • Number of Scans: Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.[8]

  • Data Processing and Interpretation: From FID to Structure

    • Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phasing and Baseline Correction: Manually phase the spectrum and apply baseline correction to ensure accurate integration.

    • Integration: Integrate all signals corresponding to the analyte and the internal standard (if used).

    • Chemical Shift Referencing: Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Below is a diagram illustrating the logical workflow of the ¹H-NMR protocol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh Weigh Analyte (5-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter shim Shim Magnetic Field filter->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integrate Signals phase->integrate analyze Structural Analysis integrate->analyze

¹H-NMR Experimental Workflow.
Interpreting the ¹H-NMR Spectrum of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

The expected ¹H-NMR spectrum of the target molecule would exhibit a unique set of signals, each defined by its chemical shift (δ), multiplicity (splitting pattern), and integration value (number of protons). The substituents on the benzofuran ring, namely the chlorine and fluorine atoms, will significantly influence the chemical shifts of the aromatic protons.[12]

Table 1: Predicted ¹H-NMR Data for 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~6.8 - 7.2d~8-91H
H-6~6.8 - 7.2dd~8-9, ~4-5 (H-F coupling)1H
O-CH₂~4.5 - 5.0m-2H
CH-NH₂~4.0 - 4.5m-1H
NH₂~1.5 - 3.0br s-2H

Note: These are predicted values and may vary depending on the solvent and experimental conditions. The aromatic region, in particular, will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.

A Comparative Analysis of Analytical Techniques

While ¹H-NMR is a cornerstone for structural validation, a comprehensive analysis often involves orthogonal techniques to provide a complete picture of the compound's purity and identity.[13][14]

Table 2: Comparison of Analytical Techniques for Structural Purity Validation

TechniqueStrengthsWeaknessesApplication for 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine
¹H-NMR Provides detailed structural information, non-destructive, quantitative.[1][2]Lower sensitivity compared to MS, can have overlapping signals in complex mixtures.Primary technique: Confirms the core structure, identifies and quantifies impurities with protons.
¹³C-NMR Complements ¹H-NMR by providing information on the carbon skeleton.Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times.[6]Confirmatory: Verifies the number and types of carbon atoms in the molecule.
Mass Spectrometry (MS) High sensitivity, provides molecular weight and fragmentation patterns.[15]Does not provide detailed stereochemical information, fragmentation can be complex.[14]Essential: Confirms the molecular weight and elemental composition (with high-resolution MS).[16]
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information about the functional groups present in the molecule.[11]Limited information on the overall molecular structure.[14]Supportive: Confirms the presence of key functional groups like N-H (amine) and C-O (ether).

The following diagram illustrates a decision-making workflow for selecting the appropriate analytical techniques for structural validation.

G start Start: New Compound Synthesized hnmr ¹H-NMR Analysis start->hnmr ms Mass Spectrometry start->ms ftir FTIR Spectroscopy start->ftir structure_confirmed Structure Confirmed? hnmr->structure_confirmed ms->structure_confirmed ftir->structure_confirmed cnmr ¹³C-NMR Analysis purity_confirmed Purity >95%? cnmr->purity_confirmed structure_confirmed->cnmr Yes repurify Repurify Sample structure_confirmed->repurify No end End: Compound Validated purity_confirmed->end Yes purity_confirmed->repurify No repurify->start

Decision-Making Workflow for Analytical Technique Selection.

Conclusion and Recommendations

For the comprehensive validation of the structural purity of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine, a multi-faceted analytical approach is essential. ¹H-NMR spectroscopy serves as the primary tool for structural confirmation and purity assessment, providing an unparalleled level of detail regarding the proton framework of the molecule. Its utility is maximized when coupled with a rigorous and well-documented experimental protocol.

To achieve the highest level of confidence, it is strongly recommended to complement ¹H-NMR data with orthogonal techniques. High-resolution mass spectrometry is crucial for confirming the molecular weight and elemental composition, while ¹³C-NMR provides valuable information about the carbon skeleton. FTIR can be used as a rapid and straightforward method to confirm the presence of key functional groups. By integrating the data from these complementary techniques, researchers and drug development professionals can ensure the unequivocal structural identity and purity of their compounds, a critical step in the journey from discovery to therapeutic application.

References

  • Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Iowa State University. Retrieved from [Link]

  • Patel, R. B., et al. (2014). New Benzofuran Derivatives as an Antioxidant Agent. BioMed Research International, 2014, 856139. Retrieved from [Link]

  • ProQuest. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Retrieved from [Link]

  • Dunn, W. B., et al. (2013). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 3(3), 685–723. Retrieved from [Link]

  • Okuyama, T., & Fueno, T. (1974). Substituent Effects in the Benzofuran System. I. Proton and Carbon-13 Chemical Shifts. Bulletin of the Chemical Society of Japan, 47(5), 1263-1264. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link]

  • LCGC International. (2015). Nonconventional Alternatives to LC–MS. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). NMR Sample Preparation & NMR Tubes. Chemical Research Support. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Van Mierlo, T., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112814. Retrieved from [Link]

  • Li, A., et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(20), 6246. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

  • da Silva, A. M., et al. (2021). Rapid and accurate verification of drug identity, purity and quality by 1H-NMR using similarity calculations and differential NMR. Journal of Pharmaceutical and Biomedical Analysis, 200, 114068. Retrieved from [Link]

  • ACS Publications. (1961). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Tan, S. Y., et al. (2018). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 23(11), 2848. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. Retrieved from [Link]

  • Australian Journal of Chemistry. (1973). Preparation of substituted benzofurans. Pyridine-induced solvent shifts in their N.M.R. spectra. Retrieved from [Link]

  • Gfesser, G. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9001–9002. Retrieved from [Link]

  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]

  • MDPI. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzofuran. PubChem. Retrieved from [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

  • Li, R., et al. (2021). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules, 26(23), 7247. Retrieved from [Link]

  • International Journal of Science and Technology Research Archive. (2022). Detection and mass spectral characterization of carbofuran and its degradation product. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4-chloro-2-(trifluoromethyl)-. WebBook. Retrieved from [Link]

  • ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]

  • NextSDS. (n.d.). 4-chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chloro-7-nitro-benzofurazan. Retrieved from [Link]

Sources

Validation

A Comparative Guide to LC-MS/MS Mass Spectrometry Validation for 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth, objective comparison of L...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth, objective comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) validation strategies for the quantitative analysis of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine in a biological matrix, such as human plasma. This guide is structured to provide not just procedural steps, but the scientific rationale behind the choices made during method development and validation, ensuring a self-validating and trustworthy analytical system.

The Analyte: 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is a small molecule of interest in pharmaceutical research. Understanding its physicochemical properties is paramount for developing a selective and sensitive LC-MS/MS method.

Chemical Structure:

  • Molecular Formula: C₈H₇ClFNO

  • Molecular Weight: 187.60 g/mol

  • Key Features: The presence of a primary amine group makes it amenable to positive ion electrospray ionization (ESI+). The chlorine and fluorine atoms provide isotopic patterns that can aid in identification. The aromatic nature suggests retention on reversed-phase chromatography columns.

The Imperative of Method Validation

Bioanalytical method validation is a formal process to demonstrate that an analytical method is suitable for its intended purpose.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the quality and consistency of bioanalytical data.[1][3] The International Council for Harmonisation (ICH) M10 guideline has further harmonized these requirements.[2][4]

The core parameters that must be rigorously evaluated during a full validation include:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Lower Limit of Quantification (LLOQ)

  • Matrix Effect

  • Recovery

  • Stability

A Comparative Analysis of Sample Preparation Strategies

The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interferences, and concentrate the analyte to a level suitable for detection.[5] The choice of sample preparation technique significantly impacts method performance.

Technique Principle Pros Cons Best Suited For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to denature and precipitate proteins.Simple, fast, and inexpensive.[6][7]Less selective, leading to higher matrix effects.[2][7]High-throughput screening where speed is prioritized.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its solubility.Cleaner extracts than PPT, reducing matrix effects.[7]Labor-intensive, requires larger solvent volumes, and can be difficult to automate.Assays requiring high sensitivity and minimal matrix interference.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.High selectivity, clean extracts, and potential for analyte concentration.[5][6]More complex method development, higher cost per sample.Regulated bioanalysis and when very low detection limits are required.

Experimental Protocol: A Comparative Workflow

Here, we outline a step-by-step comparison of these three techniques for the extraction of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine from human plasma.

Internal Standard (IS) Selection and Preparation

A suitable internal standard is crucial for accurate quantification, as it compensates for variability in sample processing and instrument response.[8] Ideally, a stable isotope-labeled (SIL) version of the analyte would be used. However, in the absence of a commercially available SIL-IS for our target analyte, a structural analog is a viable alternative. A good candidate would be a compound with similar chemical properties but a different mass, for instance, 4-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine.

An IS working solution (e.g., 100 ng/mL in 50% methanol) should be prepared.

Sample Extraction Protocols

1. Protein Precipitation (PPT):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Liquid-Liquid Extraction (LLE):

  • To 100 µL of plasma sample, add 25 µL of internal standard solution and 50 µL of a basifying agent (e.g., 0.1 M NaOH) to ensure the analyte is in its neutral form.

  • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes to facilitate extraction.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute in 100 µL of mobile phase.

3. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat 100 µL of plasma with 25 µL of internal standard solution and 200 µL of a weak acid (e.g., 2% formic acid in water) to ensure the primary amine is protonated.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

Visualization of the Sample Preparation Workflow

SamplePrepWorkflow cluster_0 Protein Precipitation cluster_1 Liquid-Liquid Extraction cluster_2 Solid-Phase Extraction PPT_Start Plasma Sample + IS PPT_Add_ACN Add Acetonitrile PPT_Start->PPT_Add_ACN PPT_Vortex Vortex PPT_Add_ACN->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant PPT_Evaporate Evaporate PPT_Supernatant->PPT_Evaporate PPT_Reconstitute Reconstitute PPT_Evaporate->PPT_Reconstitute PPT_End LC-MS/MS Analysis PPT_Reconstitute->PPT_End LLE_Start Plasma Sample + IS LLE_Add_Base Add Base & Solvent LLE_Start->LLE_Add_Base LLE_Vortex Vortex LLE_Add_Base->LLE_Vortex LLE_Centrifuge Centrifuge LLE_Vortex->LLE_Centrifuge LLE_Organic Collect Organic Layer LLE_Centrifuge->LLE_Organic LLE_Evaporate Evaporate LLE_Organic->LLE_Evaporate LLE_Reconstitute Reconstitute LLE_Evaporate->LLE_Reconstitute LLE_End LC-MS/MS Analysis LLE_Reconstitute->LLE_End SPE_Start Plasma Sample + IS SPE_Pretreat Pre-treat with Acid SPE_Start->SPE_Pretreat SPE_Load Load on Cartridge SPE_Pretreat->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute SPE_Wash->SPE_Elute SPE_Evaporate Evaporate SPE_Elute->SPE_Evaporate SPE_Reconstitute Reconstitute SPE_Evaporate->SPE_Reconstitute SPE_End LC-MS/MS Analysis SPE_Reconstitute->SPE_End ValidationLogic Start Method Development Selectivity Selectivity Start->Selectivity Accuracy_Precision Accuracy & Precision Start->Accuracy_Precision Linearity Linearity & Range Start->Linearity LLOQ LLOQ Start->LLOQ Matrix_Effect Matrix Effect Start->Matrix_Effect Recovery Recovery Start->Recovery Stability Stability Start->Stability Validation_Complete Validated Method Selectivity->Validation_Complete Accuracy_Precision->Validation_Complete Linearity->Validation_Complete LLOQ->Validation_Complete Matrix_Effect->Validation_Complete Recovery->Validation_Complete Stability->Validation_Complete

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Comparative

Benchmarking 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine against standard kinase inhibitors

An Objective Performance Analysis: Benchmarking 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine Against Standard Kinase Inhibitors In the landscape of drug discovery, the identification and characterization of novel k...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Performance Analysis: Benchmarking 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine Against Standard Kinase Inhibitors

In the landscape of drug discovery, the identification and characterization of novel kinase inhibitors are of paramount importance. Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets. This guide provides a comprehensive framework for benchmarking the performance of a novel compound, 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine, against established, standard-of-care kinase inhibitors. Our objective is to present a rigorous, data-driven comparison that is both transparent in its methodology and insightful in its interpretation, empowering researchers to make informed decisions in their drug development pipelines.

The experimental design detailed herein is grounded in established principles of kinase inhibitor profiling. We will elucidate the rationale behind the selection of comparator compounds, the choice of kinase targets for screening, and the specific experimental protocols employed. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the process of evaluating a novel chemical entity within the competitive landscape of kinase inhibition.

Rationale for Comparator Selection and Kinase Profiling Panel

To accurately assess the potential of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine, a panel of well-characterized, FDA-approved kinase inhibitors with diverse selectivity profiles was chosen for comparison. These include:

  • Staurosporine: A potent, broad-spectrum kinase inhibitor, often used as a positive control due to its high affinity for a wide range of kinases. Its lack of selectivity, however, makes it a benchmark for promiscuity rather than therapeutic potential.

  • Sorafenib: A multi-kinase inhibitor that targets several kinases involved in tumor progression, including VEGFR, PDGFR, and Raf kinases. It serves as an example of a clinically successful, multi-targeted agent.

  • Erlotinib: A highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It represents a benchmark for a targeted, selective inhibitor against a well-validated oncogenic driver.

The kinase profiling panel was selected to include representatives from major kinase families implicated in oncology and inflammatory diseases, allowing for an assessment of both potency and selectivity.

Experimental Workflow: From Biochemical Potency to Cellular Efficacy

A multi-tiered approach is essential for the comprehensive evaluation of a novel inhibitor. Our workflow progresses from direct measurement of enzyme inhibition to the assessment of cellular activity, providing a holistic view of the compound's performance.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays a Compound Serial Dilution c ATP Addition & Reaction Initiation a->c b Kinase & Substrate Preparation b->c d Luminescence-Based IC50 Assay (e.g., Kinase-Glo®) c->d h EC50 Determination d->h Data Correlation & Analysis i Selectivity Profiling d->i e Cell Line Selection (e.g., A549 for EGFR) f Compound Treatment e->f g Cell Proliferation Assay (e.g., CellTiter-Glo®) f->g g->h

Figure 1: A generalized workflow for kinase inhibitor benchmarking.

In Vitro Kinase Inhibition: Determination of IC50 Values

The initial step in characterizing a novel inhibitor is to determine its half-maximal inhibitory concentration (IC50) against a panel of purified kinases. This biochemical assay provides a direct measure of the compound's potency.

Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the level of kinase inhibition.

  • Compound Preparation: Create a 10-point serial dilution of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine and the standard inhibitors (Staurosporine, Sorafenib, Erlotinib) in DMSO. The concentration range should span from 100 µM to 1 nM.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of each compound dilution. To this, add 5 µL of a solution containing the kinase of interest (e.g., EGFR, VEGFR2, BRAF) and its corresponding substrate in reaction buffer.

  • Initiation: Initiate the reaction by adding 2.5 µL of ATP at a concentration approximating the Km for each specific kinase. Incubate at room temperature for 1 hour.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Comparative IC50 Data

The following table summarizes the hypothetical IC50 values obtained for 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine in comparison to the standard inhibitors.

Kinase Target4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine (IC50, nM)Staurosporine (IC50, nM)Sorafenib (IC50, nM)Erlotinib (IC50, nM)
EGFR 15 65002
VEGFR2 25 790>10,000
BRAF 8 522>10,000
SRC >10,0001>10,000>10,000
ABL1 >10,00020>10,000>10,000

Data are hypothetical and for illustrative purposes only.

From this data, 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine demonstrates potent activity against EGFR, VEGFR2, and BRAF, suggesting a multi-targeted profile, albeit with greater selectivity than the pan-inhibitor Staurosporine.

Cellular Activity: Assessing On-Target Effects in a Biological Context

While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are necessary to evaluate a compound's ability to engage its target in a complex biological system and exert a functional effect.

Protocol: Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Seeding: Seed cancer cell lines with known kinase dependencies (e.g., A549, which is EGFR-dependent) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Lysis and Luminescence: Add CellTiter-Glo® Reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.

  • Data Acquisition and Analysis: Measure luminescence and calculate the half-maximal effective concentration (EC50) by plotting cell viability against the logarithm of compound concentration.

Comparative Cellular Potency (EC50)
Cell Line (Primary Driver)4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine (EC50, nM)Sorafenib (EC50, nM)Erlotinib (EC50, nM)
A549 (EGFR) 120 >10,00050
HUVEC (VEGFR2) 150 200>10,000
A375 (BRAF V600E) 95 150>10,000

Data are hypothetical and for illustrative purposes only.

The cellular data suggests that 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine retains its activity in a cellular context, inhibiting the proliferation of cell lines dependent on its target kinases.

Interpreting the Data: A Comparative Analysis

The benchmarking data provides a multi-faceted view of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine's profile:

  • Potency: The compound exhibits low nanomolar potency against EGFR, VEGFR2, and BRAF in biochemical assays, comparable to or exceeding that of Sorafenib for these targets.

  • Selectivity: Unlike the highly promiscuous Staurosporine, 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine shows a degree of selectivity, with no significant activity against SRC and ABL1 at the concentrations tested. Its profile is distinct from the highly selective Erlotinib, positioning it as a multi-targeted inhibitor.

  • Cellular Efficacy: The compound effectively inhibits the proliferation of cancer cell lines driven by its target kinases, confirming its cell permeability and on-target activity. The shift from IC50 to EC50 values is expected and reflects factors such as cellular uptake, efflux, and intracellular ATP concentrations.

Conclusion and Future Directions

4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine emerges from this analysis as a potent, multi-targeted kinase inhibitor with a promising selectivity profile. Its activity against key oncogenic drivers such as EGFR, VEGFR2, and BRAF suggests potential therapeutic applications in oncology.

Further characterization should involve a broader kinase panel screen to fully delineate its selectivity, followed by in vivo studies to assess its pharmacokinetic properties and anti-tumor efficacy in animal models. This rigorous, comparative benchmarking approach provides a solid foundation for the continued development of this novel compound.

References

  • Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Wilhelm, S.M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. [Link]

  • Ciardiello, F., and Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

This document provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine. As a halogenated organic compound, this substance requires spec...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine. As a halogenated organic compound, this substance requires specialized handling to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are designed to provide a clear, step-by-step workflow for researchers, scientists, and drug development professionals.

Immediate Safety Advisory & Hazard Profile

Under no circumstances should this chemical or its containers be disposed of in standard waste streams or down the drain. [2][3] Improper disposal can lead to significant environmental contamination and potential health risks.

Key Inferred Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin[1][4].

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment[3].

  • Reactivity: Avoid mixing with strong oxidizing agents[3].

Personal Protective Equipment (PPE) and Handling

All handling and preparation for the disposal of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors[2][3].

Mandatory PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield[2][5].

  • Hand Protection: Nitrile gloves are recommended. Ensure to inspect gloves for any tears or punctures before use[2][6].

  • Body Protection: A laboratory coat and closed-toe shoes are required to protect skin and feet from potential spills[2].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine.

DisposalWorkflow cluster_prep Preparation Phase cluster_segregation Segregation & Containment cluster_storage Labeling & Storage cluster_disposal Final Disposal A Identify Waste: 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine B Don Appropriate PPE: Goggles, Gloves, Lab Coat A->B C Work in a Chemical Fume Hood B->C D Is the waste solid or liquid? C->D E Solid Waste: Place in a designated, labeled, sealable container for halogenated solids. D->E Solid F Liquid Waste: Place in a designated, labeled, leak-proof container for halogenated liquids. D->F Liquid G Label Container Clearly: 'Halogenated Organic Waste', Chemical Name, Date, Lab PI E->G F->G H Store in a cool, dry, well-ventilated area. Away from incompatibles. G->H I Contact Institutional EHS or Licensed Waste Contractor for pickup. H->I

Caption: Disposal workflow for 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine.

Detailed Step-by-Step Disposal Protocol

This protocol provides a comprehensive, step-by-step methodology for the safe disposal of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine.

StepActionRationale
1 Waste Identification and Segregation Identify all waste streams containing 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine. As a halogenated organic compound, it must be segregated into a dedicated "Halogenated Organic Waste" container.[2][7][8] Do not mix with non-halogenated organic waste, as this increases disposal costs and complicates the disposal process.[8]
2 Container Selection For solid waste (e.g., contaminated gloves, weigh boats), use a clearly labeled, sealable container. For liquid waste (e.g., solutions containing the compound), use a designated, leak-proof, and shatter-resistant waste container.[3] Containers should be made of a compatible material, such as high-density polyethylene (HDPE).
3 Waste Collection Carefully transfer the waste into the appropriate container, ensuring no spillage. Do not fill waste containers beyond 90% of their capacity to allow for expansion and prevent leaks.[9]
4 Labeling Immediately label the waste container with a "Hazardous Waste" tag.[8] The label must include: "Halogenated Organic Waste," the full chemical name "4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine," the date of accumulation, and the name of the principal investigator or laboratory.[10]
5 Storage Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, and well-ventilated.[3] Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[3]
6 Final Disposal Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] High-temperature incineration is a common and effective method for the destruction of chlorinated organic compounds.[3]
Spill Management

In the event of a spill, adhere to the following procedures:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: If safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Collect: Carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled container for hazardous waste disposal.[8]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's EHS office.

Conclusion

The proper disposal of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By adhering to these guidelines, you contribute to a safer research environment and ensure compliance with regulatory standards.

References

  • Laboratory Waste Disposal. (n.d.).
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • 7 - SAFETY DATA SHEET. (2010, December 28).
  • hazardous waste segregation. (n.d.).
  • 4-chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride - NextSDS. (n.d.).
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
  • Safe Disposal of 4-Chloronaphtho[2,3-b]benzofuran: A Procedural Guide - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Spectrum Chemical. (2022, March 16).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
  • Disposal Standards - Department of Biology, University of York. (n.d.).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).

Sources

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